Azaperone N-Oxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66065-28-9 |
|---|---|
Molecular Formula |
C19H22FN3O2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-(1-oxido-4-pyridin-2-ylpiperazin-1-ium-1-yl)butan-1-one |
InChI |
InChI=1S/C19H22FN3O2/c20-17-8-6-16(7-9-17)18(24)4-3-13-23(25)14-11-22(12-15-23)19-5-1-2-10-21-19/h1-2,5-10H,3-4,11-15H2 |
InChI Key |
LXVWCYCQAMQKDH-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CCN1C2=CC=CC=N2)(CCCC(=O)C3=CC=C(C=C3)F)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Azaperone N-Oxide: A Comprehensive Technical Dossier
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of Azaperone N-Oxide, a derivative of the butyrophenone neuroleptic, Azaperone. Due to the limited availability of specific experimental data for this compound, this document combines known structural information with established principles of organic chemistry and pharmacology, alongside comparative data from structurally related compounds. This dossier covers the chemical structure, proposed synthesis, predicted physicochemical and spectroscopic properties, a potential analytical methodology, and the inferred pharmacological profile of this compound. All quantitative data are summarized in tables, and key processes are visualized using Graphviz diagrams to facilitate understanding.
Chemical Identity
This compound is the N-oxidized derivative of Azaperone, a pyridinylpiperazine and butyrophenone agent. The N-oxidation is presumed to occur at the nitrogen atom of the piperazine ring that is attached to the butyrophenone moiety.
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
| IUPAC Name | 1-(4-fluorophenyl)-4-(1-oxido-4-pyridin-2-ylpiperazin-1-ium-1-yl)butan-1-one | [1] |
| CAS Number | 66065-28-9 | [1] |
| Molecular Formula | C₁₉H₂₂FN₃O₂ | [1] |
| Molecular Weight | 343.40 g/mol | [1] |
| SMILES | [O-][N+]1(CCCC(=O)c2ccc(F)cc2)CCN(CC1)c3ccccn3 | [1] |
Proposed Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not publicly available. However, based on general methods for the N-oxidation of tertiary amines, a plausible synthetic route involves the direct oxidation of Azaperone using a suitable oxidizing agent, such as hydrogen peroxide.
Experimental Protocol: Synthesis of this compound
Materials:
-
Azaperone (free base)
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol (ACS grade)
-
Dichloromethane (ACS grade)
-
Saturated aqueous sodium bisulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate (for chromatography)
-
Methanol (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Azaperone (1.0 equivalent) in methanol.
-
Oxidation: To the stirred solution, add hydrogen peroxide (30% aqueous solution, 2.0-3.0 equivalents) dropwise at room temperature. The reaction is exothermic and may require occasional cooling in an ice bath to maintain the temperature below 40°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and methanol as the mobile phase. The disappearance of the Azaperone spot and the appearance of a more polar spot corresponding to the N-oxide indicates reaction completion.
-
Quenching: Upon completion, cautiously add a saturated aqueous solution of sodium bisulfite to quench the excess hydrogen peroxide. Stir for 30 minutes.
-
Work-up: Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in ethyl acetate.
-
Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Synthesis Workflow Diagram
Predicted Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Basis of Prediction |
| Melting Point | Likely higher than Azaperone (90-95°C) due to increased polarity. | General trend for N-oxides. |
| Solubility | More soluble in polar solvents (water, methanol) than Azaperone. | The N-oxide group increases polarity and hydrogen bonding capacity. |
| pKa | Expected to be lower than the corresponding amine in Azaperone. | N-oxidation decreases the basicity of the nitrogen atom. |
| LogP | Expected to be lower than Azaperone, indicating increased hydrophilicity. | The polar N-oxide group reduces lipophilicity. |
Predicted Spectroscopic Data
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features | Rationale and Comparison to Analogs |
| ¹H NMR | Protons on carbons adjacent to the N-oxide group (piperazine ring) will be deshielded (shifted downfield) compared to Azaperone. Aromatic protons of the pyridine and fluorophenyl rings will show minor shifts. | N-oxidation causes a downfield shift of α-protons. Similar effects are observed in other piperazine N-oxides. |
| ¹³C NMR | Carbons adjacent to the N-oxide group (piperazine ring) will be deshielded. Other carbon signals will be minimally affected. | The electron-withdrawing effect of the N-oxide group deshields adjacent carbon atoms. |
| IR Spectroscopy | A characteristic N-O stretching vibration is expected in the range of 950-970 cm⁻¹. The C=O stretch of the butyrophenone will be present around 1680 cm⁻¹. | Pyridine N-oxide shows a strong N-O stretch around 1250 cm⁻¹, but for aliphatic amine oxides, this band is typically at a lower wavenumber. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) at m/z 343 should be observable. A characteristic fragment ion corresponding to the loss of an oxygen atom ([M-16]⁺) at m/z 327 is expected. Other fragmentations will be similar to Azaperone, including cleavage of the butyrophenone side chain. | The [M-16]⁺ fragment is a hallmark of N-oxides in mass spectrometry. Fragmentation of the butyrophenone moiety is a well-known pathway. |
Predicted Mass Spectrometry Fragmentation Pathway
Proposed Analytical Methodology
A validated analytical method for the simultaneous determination of Azaperone and its major metabolite, azaperol, in animal tissues using HPLC with UV detection has been reported. This method could be adapted for the analysis of this compound.
Experimental Protocol: HPLC Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Chromatographic Conditions (starting point for method development):
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., ammonium acetate) at a pH of approximately 7.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Extraction: Homogenize the tissue sample and extract with a suitable organic solvent (e.g., acetonitrile or a mixture of hexane and ethyl acetate).
-
Clean-up: Perform a solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances.
-
Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
Validation Parameters to be Assessed:
-
Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Robustness
Inferred Pharmacological Profile and Signaling Pathways
The pharmacology of Azaperone is well-characterized; it acts as a dopamine D₂ receptor antagonist, leading to its neuroleptic and sedative effects. The introduction of the N-oxide group is expected to alter its pharmacokinetic and pharmacodynamic properties.
-
Blood-Brain Barrier Permeability: The increased polarity of this compound will likely reduce its ability to cross the blood-brain barrier compared to Azaperone. This could result in reduced central nervous system effects.
-
Metabolism: this compound may be a metabolite of Azaperone in vivo. Conversely, it could also be reduced back to Azaperone by reductases in the body, acting as a prodrug.
-
Receptor Binding: The affinity of this compound for dopamine receptors is unknown. The bulky and polar N-oxide group may sterically hinder binding to the receptor, potentially reducing its antipsychotic activity.
Further research is required to elucidate the specific pharmacological profile and signaling pathways affected by this compound.
Conclusion
This compound is a derivative of Azaperone with distinct predicted physicochemical properties due to the presence of the polar N-oxide functional group. While specific experimental data for this compound are scarce, this technical guide provides a comprehensive overview based on its known structure and established chemical principles. The proposed synthetic route, predicted spectroscopic characteristics, and analytical methodology serve as a valuable resource for researchers and drug development professionals interested in further investigating this compound. Future studies are warranted to experimentally validate these predictions and to fully characterize the pharmacological and toxicological profile of this compound.
References
Azaperone N-Oxide: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Azaperone N-oxide. This compound is a potential metabolite and impurity of Azaperone, a butyrophenone neuroleptic agent used in veterinary medicine. A thorough understanding of its synthesis and analytical characterization is crucial for impurity profiling, metabolism studies, and ensuring the quality and safety of the parent drug, Azaperone.
While specific, publicly available experimental data for this compound is limited, this guide outlines a robust, hypothetical synthesis protocol based on established N-oxidation methodologies for analogous pharmaceutical compounds. Furthermore, it details the expected characterization outcomes using modern analytical techniques.
Synthesis of this compound
The synthesis of this compound is achieved through the direct oxidation of the tertiary amine in the piperazine ring of Azaperone. Various oxidizing agents can be employed for this transformation, with hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA) being common choices due to their efficiency and selectivity. The following protocol describes a representative synthesis using hydrogen peroxide.
Experimental Protocol: Synthesis of this compound
Materials:
-
Azaperone (starting material)
-
Hydrogen Peroxide (30% aqueous solution)
-
Methanol
-
Methylene Chloride
-
Water (deionized)
-
Anhydrous Sodium Sulfate
-
Silica Gel (for column chromatography)
-
Ethyl Acetate (for chromatography)
-
Methanol (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Azaperone (1.0 equivalent) in methanol.
-
Addition of Oxidizing Agent: To the stirred solution, add 30% hydrogen peroxide (excess, e.g., 2-3 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using a suitable mobile phase (e.g., ethyl acetate/methanol mixture). The formation of the more polar N-oxide will be indicated by a lower Rf value compared to the starting material. The reaction is typically stirred at room temperature for 24-48 hours.
-
Workup: Upon completion of the reaction, quench the excess hydrogen peroxide by the careful addition of a reducing agent, such as sodium thiosulfate solution, until a negative test with potassium iodide-starch paper is achieved.
-
Extraction: Remove the methanol under reduced pressure. To the resulting aqueous residue, add methylene chloride and water. Separate the organic layer. Extract the aqueous layer twice more with methylene chloride.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel, using a gradient of ethyl acetate and methanol as the eluent.
-
Isolation and Characterization: Collect the fractions containing the purified product, combine them, and remove the solvent under reduced pressure to yield this compound. The final product should be characterized by the methods outlined in the following section.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following table summarizes the key analytical techniques and the expected data.
| Analytical Technique | Parameter | Expected Results and Interpretation |
| Physical Properties | Appearance | Off-white to pale yellow solid. |
| Melting Point | To be determined experimentally. | |
| Solubility | Expected to be soluble in polar organic solvents like methanol and DMSO. | |
| Spectroscopic Methods | ||
| ¹H NMR | Chemical Shift (δ) | Protons on the carbons adjacent to the N-oxide group in the piperazine ring are expected to show a downfield shift compared to Azaperone due to the deshielding effect of the oxygen atom. |
| ¹³C NMR | Chemical Shift (δ) | Carbons adjacent to the N-oxide group in the piperazine ring are expected to show a downfield shift compared to the parent compound. |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | A characteristic N-O stretching vibration is expected in the region of 950-970 cm⁻¹. Other characteristic peaks for the carbonyl group, aromatic rings, and C-N bonds will also be present. |
| Mass Spectrometry (MS) | m/z | The molecular ion peak [M+H]⁺ is expected at m/z 344.17, corresponding to the molecular formula C₁₉H₂₃FN₃O₂⁺. Fragmentation patterns can provide further structural confirmation. |
| Chromatographic Methods | ||
| High-Performance Liquid Chromatography (HPLC) | Purity | Analysis by reverse-phase HPLC with UV detection would be used to determine the purity of the synthesized compound. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identity and Purity | Provides retention time and mass-to-charge ratio for confirmation of identity and assessment of purity. |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Disclaimer
Physical and chemical properties of Azaperone N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physical and chemical properties of Azaperone N-Oxide, a potential metabolite and derivative of the widely used veterinary tranquilizer, Azaperone. Due to the limited availability of direct experimental data for this compound, this document compiles known information and provides reasoned estimations based on the properties of the parent compound and general chemical principles of N-oxides. This guide covers physicochemical properties, proposed experimental protocols for synthesis and purification, predicted spectral data, and anticipated biological activities, offering a valuable resource for researchers in pharmacology and drug development.
Introduction
Azaperone is a butyrophenone neuroleptic agent utilized in veterinary medicine for its sedative and anti-aggressive properties, primarily in swine.[1] Its mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system.[2] The metabolism of tertiary amines like Azaperone can involve N-oxidation, leading to the formation of this compound. While Azaperone is well-characterized, its N-oxide derivative is less studied. This guide aims to consolidate the available information on this compound and provide a predictive framework for its properties and behavior.
Physical and Chemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below, with data for Azaperone provided for comparison.
Table 1: Physical and Chemical Properties of this compound and Azaperone
| Property | This compound | Azaperone |
| IUPAC Name | 1-(4-fluorophenyl)-4-(1-oxido-4-pyridin-2-ylpiperazin-1-ium-1-yl)butan-1-one | 1-(4-fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one |
| CAS Number | 66065-28-9 | 1649-18-9 |
| Molecular Formula | C₁₉H₂₂FN₃O₂ | C₁₉H₂₂FN₃O |
| Molecular Weight | 343.40 g/mol [3] | 327.40 g/mol |
| Melting Point | Data not available | 92 - 95 °C[4] |
| Boiling Point | Data not available | Data not available |
| Solubility | Predicted to have higher water solubility and lower organic solvent solubility than Azaperone. | Very slightly soluble in water (50 mg/L); readily soluble in organic solvents (dichloromethane, acetone, etc.).[4][5] |
| pKa | Data not available (Predicted to be lower than Azaperone due to the electron-withdrawing N-oxide group). | Data not available |
Experimental Protocols
Synthesis of this compound
Proposed Synthesis Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Methodology:
-
Dissolution: Dissolve Azaperone in a suitable organic solvent such as dichloromethane (DCM) or methanol in a round-bottom flask.
-
Oxidation: Cool the solution in an ice bath. Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise while stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a reducing agent solution, such as aqueous sodium thiosulfate, to destroy any excess oxidizing agent.
-
Extraction: Perform a liquid-liquid extraction. If DCM is used, wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification of this compound
N-oxides are polar compounds and can be purified using column chromatography.
Proposed Purification Workflow:
References
Azaperone N-Oxide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
The fundamental identifiers for Azaperone N-oxide are detailed below. This information is critical for the accurate identification and handling of the compound in a research setting.
| Property | Value | Source |
| CAS Number | 66065-28-9 | [1] |
| Molecular Formula | C₁₉H₂₂FN₃O₂ | [1] |
| Molecular Weight | 343.40 g/mol | [1] |
| IUPAC Name | 1-(4-fluorophenyl)-4-(1-oxido-4-pyridin-2-ylpiperazin-1-ium-1-yl)butan-1-one | [1] |
| Synonyms | 1-Butanone, 1-(4-fluorophenyl)-4-[1-oxido-4-(2-pyridinyl)-1-piperazinyl]-, 1-Butanone, 1-(4-fluorophenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-, N-oxide | [1] |
Context: The Parent Compound, Azaperone
To understand the potential biological context of this compound, it is useful to review the characteristics of its parent compound, azaperone.
| Property | Value | Source |
| CAS Number | 1649-18-9 | [2] |
| Molecular Formula | C₁₉H₂₂FN₃O | [2] |
| Molecular Weight | 327.40 g/mol | [2] |
Azaperone is a dopamine antagonist used for its sedative and anti-aggressive properties in veterinary medicine, particularly in swine.[2] It is metabolized in vivo to azaperol, which also possesses pharmacological activity.[3] The metabolism of azaperone primarily involves the reduction of the butyrophenone keto group to form azaperol.[3]
Synthesis and Experimental Data
Detailed experimental protocols for the synthesis of this compound are not extensively described in the available scientific literature. The synthesis of N-oxides from parent amine compounds is a known chemical transformation, often achieved through oxidation. For instance, the synthesis of risperidone-N-oxides has been reported using hydrogen peroxide as the oxidizing agent.
Logical Relationship: Synthesis of an N-Oxide
The following diagram illustrates the general logical relationship in the synthesis of an N-oxide from a tertiary amine, which would be the conceptual pathway for producing this compound from Azaperone.
Caption: General oxidation of a tertiary amine to an N-oxide.
Signaling Pathways and Biological Activity
There is a significant lack of specific information regarding the signaling pathways and pharmacological activity of this compound in the current body of scientific literature. Research has predominantly focused on the parent drug, azaperone, and its primary metabolite, azaperol. The biological effects of azaperone are attributed to its dopamine receptor antagonism.[2] Further research would be required to elucidate the specific biological targets and effects of this compound.
Conclusion
This compound is a known derivative of the veterinary drug azaperone, with a defined chemical structure and molecular weight. However, there is a notable absence of in-depth technical data, including detailed experimental protocols for its synthesis and comprehensive studies on its pharmacological and biological activities. Future research is necessary to explore the potential significance of this compound, particularly in the context of azaperone's metabolism and overall pharmacological profile. Professionals in drug development and research are encouraged to consider this data gap in their work.
References
In Vitro Metabolic Pathway of Azaperone to N-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azaperone, a butyrophenone neuroleptic agent, undergoes extensive metabolism primarily in the liver. The established major metabolic pathways include reduction of the butanone side chain to azaperol, hydroxylation of the pyridine ring, oxidative N-dearylation, and oxidative N-dealkylation.[1] While direct evidence for the formation of an N-oxide metabolite of azaperone is not extensively documented in publicly available literature, the chemical structure of azaperone, which contains both a piperazine and a pyridine nitrogen, suggests that N-oxidation is a highly probable metabolic route. This technical guide consolidates the current understanding of azaperone metabolism and provides a detailed framework for the in vitro investigation of its potential N-oxidation pathway. The formation of N-oxide metabolites is a significant pathway for many drugs containing tertiary amines and heterocyclic nitrogen atoms, often mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes.[2][3][4] Understanding this potential pathway is crucial for a complete metabolic profile and for assessing the pharmacological and toxicological implications of all metabolites.
Introduction to Azaperone Metabolism
Azaperone is subject to considerable biotransformation. In vitro studies using rat and pig liver fractions have identified several key metabolic reactions. The main pathways are:
-
Reduction: The ketone group on the butyrophenone side chain is reduced to a secondary alcohol, forming the active metabolite azaperol.[2]
-
Hydroxylation: The pyridine ring can undergo hydroxylation.
-
Oxidative N-Dearylation: Cleavage of the bond between the piperazine nitrogen and the pyridine ring.[1]
-
Oxidative N-Dealkylation: Removal of the butyrophenone side chain from the piperazine ring.[1]
Given the presence of nucleophilic nitrogen atoms in the piperazine and pyridine rings, N-oxidation represents a plausible, yet under-investigated, metabolic pathway. N-oxide metabolites can sometimes be pharmacologically active or unstable, reverting to the parent compound.[5] Therefore, a thorough investigation of this pathway is warranted.
The Putative N-Oxidation Pathway of Azaperone
Azaperone possesses two primary sites susceptible to N-oxidation: the tertiary amine nitrogen in the piperazine ring and the nitrogen atom in the pyridine ring. The formation of N-oxides is catalyzed by microsomal enzymes, primarily FMOs and CYPs. FMOs are particularly known for the N-oxidation of tertiary amines, often producing a single N-oxide product, whereas CYPs can also catalyze N-oxidation in addition to N-dealkylation.[2]
Below is a diagram illustrating the potential N-oxidation pathways of azaperone.
Caption: Putative N-oxidation pathways of Azaperone.
Experimental Protocols for In Vitro Investigation
This section outlines a detailed protocol for studying the in vitro metabolism of azaperone, with a focus on identifying potential N-oxide metabolites using liver microsomes.
Materials and Reagents
-
Azaperone
-
Pooled human, pig, or rat liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Reference standards for known metabolites (if available)
-
Control compounds for CYP and FMO activity (e.g., testosterone for CYP3A4, imipramine for N-oxidation)
Incubation Procedure
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) by adding the following in order:
-
Phosphate buffer (pH 7.4)
-
Liver microsomes (final protein concentration of 0.5-1.0 mg/mL)
-
Azaperone (dissolved in a minimal amount of organic solvent, e.g., DMSO, to a final concentration range of 1-50 µM). The final solvent concentration should be less than 1%.
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Sample Collection: Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Control Experiments
-
No NADPH: Replace the NADPH regenerating system with buffer to assess non-enzymatic degradation.
-
Heat-inactivated microsomes: Use microsomes that have been boiled for 10 minutes to confirm that the metabolism is enzyme-mediated.
-
Chemical Inhibition: To differentiate between CYP and FMO activity, specific inhibitors can be used. For example, a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (ABT) can be included. Methimazole can be used to inhibit FMO, though its specificity can be an issue.
Analytical Method: LC-MS/MS for Metabolite Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for identifying and quantifying drug metabolites.
-
Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry Detection:
-
Full Scan MS: To identify potential metabolites, a full scan in positive ion mode will detect ions with a mass-to-charge ratio (m/z) corresponding to the parent drug and its metabolites. N-oxidation results in an increase of 16 Da compared to the parent compound.
-
Product Ion Scan (MS/MS): Fragmentation of the parent ion (azaperone) and the potential N-oxide metabolite ion will help in structural elucidation. N-oxides often show a characteristic neutral loss of 16 Da (oxygen) or 17 Da (OH) upon collision-induced dissociation. Specific fragmentation patterns can help distinguish between piperazine and pyridine N-oxides.
-
The following diagram outlines a typical experimental workflow for identifying N-oxide metabolites.
Caption: Workflow for the identification of N-oxide metabolites.
Quantitative Data Summary
While specific quantitative data for the N-oxidation of azaperone is not available, the following table summarizes the known relative abundance of major metabolites from in vitro studies with pig liver fractions. This provides a baseline for comparison when investigating the formation of N-oxide metabolites.
| Metabolite | Relative Abundance (%) in Pig Liver Supernatant | Metabolic Pathway |
| Azaperol | 11 | Reduction |
| N-deacylated metabolite | 17 | Oxidative N-Dearylation |
| Hydroxylated metabolite | 12 | Hydroxylation |
| Putative N-oxide | To be determined | N-Oxidation |
Data adapted from in vitro studies with pig liver 16,000 x g supernatant.
Conclusion
The N-oxidation of azaperone is a theoretically sound metabolic pathway that warrants experimental investigation. The presence of both piperazine and pyridine nitrogens provides potential sites for this biotransformation, likely mediated by FMO and/or CYP enzymes. A thorough in vitro study using liver microsomes coupled with sensitive LC-MS/MS analysis, as detailed in this guide, will be crucial to definitively identify and quantify any N-oxide metabolites. Elucidating this pathway will contribute to a more comprehensive understanding of azaperone's metabolic fate, which is essential for drug safety and efficacy assessments. Further research, including the synthesis of authentic N-oxide standards, would be beneficial for definitive structural confirmation and for conducting detailed pharmacological and toxicological evaluations.
References
An In-Depth Technical Guide on the Potential Toxicological Effects of Azaperone N-Oxide
Introduction
Azaperone is a butyrophenone neuroleptic agent widely used in veterinary medicine as a tranquilizer, particularly in pigs.[1][2] As with any pharmaceutical compound, understanding the toxicological profile of its metabolites and potential impurities is crucial for a thorough safety assessment. Azaperone N-Oxide is a potential metabolite and a known impurity of Azaperone.[3] This guide synthesizes the available information to provide a framework for evaluating the potential toxicological effects of this compound.
Metabolism of Azaperone
Azaperone undergoes extensive and rapid metabolism in the body.[1] The primary metabolic pathways have been identified as:
-
Reduction: The butanone group of Azaperone is reduced to form its major metabolite, Azaperol.[4]
-
Hydroxylation: The pyridine group can undergo hydroxylation.[1]
-
Oxidative N-dealkylation and N-dearylation: These processes involve the removal of alkyl and aryl groups from the nitrogen atoms.[1][5]
While N-oxidation is a common metabolic pathway for tertiary amines, it is not reported as a major metabolic route for Azaperone.[1][5] The focus of metabolic studies has been on Azaperol, which is pharmacologically active.[4]
Major metabolic pathways of Azaperone.
General Toxicology of N-Oxide Compounds
In the absence of specific data for this compound, a toxicological assessment must rely on the general properties of N-oxide containing compounds. N-oxides are a diverse class of chemicals with a wide range of biological activities and toxicological profiles.[6][7][8]
Genotoxicity and Mutagenicity:
A primary toxicological concern for many N-oxide compounds is their potential for genotoxicity, specifically mutagenicity.[6][7] Some aromatic N-oxides are considered "structural alerts" for mutagenicity.[9] The mechanism often involves the in vivo reduction of the N-oxide back to the parent amine, which may then exert a genotoxic effect. However, it is crucial to note that not all N-oxides are mutagenic, and the risk is highly dependent on the specific chemical structure.[6][7] For instance, the benzofuroxan system is often associated with mutagenicity, while other N-oxides, such as some furoxans, appear to lack this activity.[6][7]
Experimental Protocols for Genotoxicity Assessment:
A standard battery of tests is employed to evaluate the genotoxic potential of a novel compound, including N-oxides.
-
Bacterial Reverse Mutation Assay (Ames Test): This is a widely used in vitro test to detect point mutations in bacteria, such as Salmonella typhimurium.[7] The assay is conducted with and without metabolic activation (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[7]
-
In Vitro Micronucleus Test: This assay, typically performed in mammalian cells, detects chromosomal damage (clastogenicity) and chromosome loss (aneugenicity).
-
In Vivo Genotoxicity Assays: If in vitro tests are positive, in vivo studies such as the rodent bone marrow micronucleus test or the Comet assay are conducted to assess genotoxicity in a whole animal system.
A general workflow for assessing the genotoxicity of a compound.
Quantitative Data Summary
As no specific toxicological studies on this compound were identified, a table of quantitative data cannot be provided. For the parent compound, Azaperone, acute toxicity studies have been conducted in several species, and it is considered moderately toxic.[1] The primary signs of intoxication are related to its pharmacological effects on the central nervous system.[1]
Conclusion and Recommendations for Future Research
The potential toxicological effects of this compound remain largely uncharacterized. Based on the general properties of N-oxide compounds, the primary area of concern would be its potential for genotoxicity. However, without experimental data, this remains a theoretical risk.
For a comprehensive toxicological evaluation of this compound, the following steps are recommended:
-
Synthesis and Purification: A pure standard of this compound would be required for toxicological testing.
-
In Vitro Genotoxicity Screening: An initial assessment using the Ames test and an in vitro micronucleus assay would be crucial.
-
Metabolic Stability and Identification: Studies to confirm whether this compound is a significant metabolite of Azaperone in target species would inform the relevance of its toxicological profile.
-
In Vivo Studies: Depending on the results of in vitro screening and its relevance as a metabolite or impurity, further in vivo acute toxicity and genotoxicity studies may be warranted.
This systematic approach would provide the necessary data to perform a robust risk assessment for this compound.
References
- 1. 739. Azaperone (WHO Food Additives Series 29) [inchem.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | CAS 66065-28-9 | LGC Standards [lgcstandards.com]
- 4. redalyc.org [redalyc.org]
- 5. fao.org [fao.org]
- 6. benthamscience.com [benthamscience.com]
- 7. Mutagenicity of N-oxide containing heterocycles and related compounds: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: is aromatic N-oxide a structural alert for predicting DNA-reactive mutagenicity? - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Azaperone and its N-Oxide Metabolite, with a Focus on Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaperone is a butyrophenone neuroleptic agent widely used in veterinary medicine as a tranquilizer, particularly in swine.[1] Its pharmacological activity is linked to its interaction with dopamine receptors.[2] In vivo, Azaperone is metabolized through various pathways, including the formation of Azaperone N-oxide.[3] Understanding the physicochemical properties of both the parent drug and its metabolites is crucial for drug development, formulation, and toxicological studies. This guide focuses on the solubility of Azaperone and provides a framework for understanding the expected solubility characteristics of this compound.
Solubility of Azaperone
Azaperone is characterized by its low aqueous solubility and high solubility in several organic solvents.[4] This lipophilic nature is consistent with its ability to cross the blood-brain barrier.[2]
Table 1: Quantitative Solubility Data for Azaperone
| Solvent | Solubility | Concentration (mM) | Source |
| Water | Very slightly soluble (50 mg/L) | ~0.15 | [4] |
| Water | Insoluble | < 0.003 | [2] |
| Ethanol | 1 g in 29 mL (~34.5 mg/mL) | ~105.3 | [5] |
| Ethanol | 34 mg/mL | 103.84 | [2] |
| Ethanol | 32 mg/mL | 97.74 | [6] |
| DMSO | 65 mg/mL | 198.53 | [2] |
| DMSO | 60 mg/mL | 183.26 | [6] |
| DMSO | 50 mg/mL (ultrasonication needed) | 152.72 | [7] |
| DMF | 15 mg/mL | ~45.8 | [5] |
Note: Solubility values can vary slightly between sources due to different experimental conditions (e.g., temperature, pH, crystalline form of the compound).[2]
Azaperone is readily soluble in organic solvents such as dichloromethane, N,N-dimethylformamide, tetrahydrofuran, toluene, 2-butanone, acetone, and ethyl acetate.[4]
This compound: Expected Solubility Profile
This compound is a metabolite of Azaperone.[3][8] The introduction of an N-oxide functional group generally increases the polarity and water solubility of a molecule.[9] The N+-O- bond is highly polar and can form strong hydrogen bonds with water molecules.[9] Therefore, it is anticipated that this compound would exhibit greater aqueous solubility compared to its parent compound, Azaperone. Conversely, its solubility in non-polar organic solvents may be reduced.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[10]
4.1 Principle An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.[11][12]
4.2 Materials and Equipment
-
Test compound (e.g., this compound)
-
Selected solvents (e.g., purified water, phosphate buffer pH 7.4, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., Millipore Multiscreen solubility filter plates)[13]
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC-UV, or LC-MS)[13]
-
Volumetric flasks and pipettes
-
Analytical balance
4.3 Procedure
-
Preparation: Prepare a series of vials for each solvent to be tested.
-
Addition of Compound: Add an excess amount of the test compound to each vial to ensure that a saturated solution is formed.[11] The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).[12][13]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by centrifugation or filtration.[13]
-
Quantification:
-
Prepare a series of standard solutions of the test compound of known concentrations.
-
Generate a calibration curve using the analytical instrument of choice.
-
Dilute the saturated solution samples as necessary to fall within the linear range of the calibration curve.
-
Analyze the diluted samples and determine the concentration of the dissolved compound by interpolating from the calibration curve.[11]
-
-
Data Reporting: Express the solubility in units such as mg/mL or mol/L.
Visualizations
References
- 1. Azaperone | C19H22FN3O | CID 15443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. 739. Azaperone (WHO Food Additives Series 29) [inchem.org]
- 4. fao.org [fao.org]
- 5. Azaperone | 1649-18-9 [chemicalbook.com]
- 6. Azaperone | Dopamine Receptor | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. klivon.com [klivon.com]
- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. enamine.net [enamine.net]
Enzymatic Formation of Azaperone N-Oxide in Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the enzymatic formation of Azaperone N-oxide within liver microsomes. Azaperone, a butyrophenone neuroleptic agent utilized in veterinary medicine, undergoes extensive metabolism in the liver. While hydroxylation and N-dealkylation are documented metabolic pathways, the formation of N-oxide derivatives is a plausible yet less characterized route. This document outlines the potential enzymatic players, primarily Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes, in the N-oxidation of azaperone. Detailed experimental protocols for in vitro studies using liver microsomes are provided to facilitate research in this area. Furthermore, this guide presents a structured approach to data interpretation and visualization of the proposed metabolic pathway and experimental workflows.
Introduction
Azaperone is a psychotropic agent used for tranquilization and sedation in pigs.[1] Its metabolism is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. The major documented metabolites of azaperone include hydroxylated and N-dealkylated products.[2][3] However, the chemical structure of azaperone, which features a tertiary amine in the piperazine ring, suggests that N-oxidation is a likely metabolic pathway. The formation of N-oxides can significantly alter the pharmacological and toxicological properties of a drug. Therefore, understanding the enzymatic basis of this compound formation is crucial for a comprehensive metabolic profile.
This guide focuses on the in vitro investigation of this compound formation using liver microsomes, which are rich in the primary enzymes responsible for phase I metabolism.[4][5]
Key Enzymes in Azaperone N-Oxidation
The N-oxidation of xenobiotics is primarily catalyzed by two superfamilies of enzymes located in the endoplasmic reticulum of hepatocytes: Flavin-containing monooxygenases (FMOs) and Cytochrome P450s (CYPs).[6][7]
-
Flavin-containing Monooxygenases (FMOs): FMOs are a family of NADPH-dependent enzymes that catalyze the oxygenation of soft nucleophiles, such as nitrogen and sulfur atoms.[8] They are known to be involved in the N-oxidation of a variety of drugs and are considered a major pathway for the metabolism of tertiary amines.[6]
-
Cytochrome P450 (CYP) Enzymes: The CYP superfamily of heme-containing enzymes plays a central role in the metabolism of a vast array of drugs and other xenobiotics.[7][9] While primarily known for carbon hydroxylation, CYPs can also catalyze N-oxidation reactions.[10]
The relative contribution of FMOs and CYPs to the N-oxidation of azaperone is currently unknown and represents a key area for investigation.
Experimental Protocols
In Vitro Incubation of Azaperone with Liver Microsomes
This protocol describes a typical experiment to assess the formation of this compound in a liver microsomal system.
Materials:
-
Pooled liver microsomes (from the species of interest, e.g., human, pig)
-
Azaperone
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Control incubations (without NADPH, without microsomes, and without substrate)
-
Terminating solvent (e.g., ice-cold acetonitrile or methanol)
Procedure:
-
Prepare a master mix containing the potassium phosphate buffer and the NADPH regenerating system.
-
Pre-warm the master mix and the liver microsome suspension to 37°C.
-
Initiate the reaction by adding the liver microsomes to the master mix.
-
Immediately add azaperone to the incubation mixture to start the reaction. The final concentration of azaperone should be tested at a range of concentrations to determine enzyme kinetics.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding the aliquot to a tube containing ice-cold terminating solvent.
-
Centrifuge the terminated samples to precipitate the proteins.
-
Analyze the supernatant for the presence of this compound using a validated analytical method (e.g., LC-MS/MS).
Enzyme Phenotyping: Differentiating FMO and CYP Activity
To determine the relative contribution of FMOs and CYPs, the following experimental modifications can be made:
-
Heat Inactivation of FMOs: FMOs are generally more heat-labile than CYPs. Pre-incubating the microsomes at a specific temperature (e.g., 50°C for a short period) can selectively inactivate FMOs, allowing for the assessment of the remaining CYP-mediated N-oxidation.[11]
-
Chemical Inhibition:
-
CYP Inhibitors: Use broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) or specific CYP isoform inhibitors to assess the role of different CYP enzymes.
-
FMO Substrates/Inhibitors: While specific FMO inhibitors are less common, competitive substrates like methimazole can be used to infer FMO involvement.[8]
-
Data Presentation
Quantitative data from kinetic studies should be summarized in tables for clear comparison.
Table 1: Hypothetical Kinetic Parameters for this compound Formation in Human Liver Microsomes
| Enzyme System | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |
| Pooled Human Liver Microsomes | 50 | 150 |
| FMO-specific activity (Heat-inactivated CYP) | 45 | 120 |
| CYP-specific activity (Heat-inactivated FMO) | 150 | 30 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualization of Pathways and Workflows
Proposed Metabolic Pathway of Azaperone
The following diagram illustrates the potential metabolic pathways of azaperone, including the formation of this compound.
Caption: Proposed metabolic pathways of Azaperone.
Experimental Workflow for Investigating Azaperone N-Oxidation
The workflow for studying the in vitro metabolism of azaperone is depicted below.
References
- 1. redalyc.org [redalyc.org]
- 2. Identification of metabolites of azaperone in horse urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the metabolism of azaperone in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug metabolism by flavin-containing monooxygenases of human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openanesthesia.org [openanesthesia.org]
- 8. Mechanism of action of a flavin-containing monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 10. Studies on the mechanism of hepatic microsomal N-oxide formation. N-oxidation of NN-dimethylaniline by a reconstituted rabbit liver microsomal cytochrome P-448 enzyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the Detection of Azaperone N-Oxide in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaperone is a butyrophenone tranquilizer primarily used in veterinary medicine, particularly in swine, to manage stress and aggression. Following administration, azaperone is metabolized in the body, leading to the formation of various metabolites. One potential metabolite is Azaperone N-Oxide, formed by the oxidation of the tertiary amine in the piperazine ring. The detection and quantification of such metabolites in biological matrices like urine are crucial for pharmacokinetic studies, drug metabolism research, and in the context of veterinary drug residue analysis.
This document provides detailed application notes and a proposed protocol for the analytical determination of this compound in urine samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique. While specific validated methods for this compound are not widely published, the following protocols are based on established analytical principles for similar N-oxide metabolites and the known chemistry of azaperone.
Analyte Information
| Compound | Chemical Formula | Molar Mass ( g/mol ) | CAS Number |
| This compound | C₁₉H₂₂FN₃O₂ | 343.40 | 66065-28-9 |
Proposed Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the sensitive and specific quantification of drug metabolites in complex biological matrices. The following protocol outlines a proposed approach for the analysis of this compound in urine.
Experimental Protocol: Urine Sample Analysis
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for extracting and concentrating analytes from complex matrices like urine while removing interfering substances.
-
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, 3 cc, 60 mg)
-
Urine samples
-
Internal Standard (IS) solution (e.g., Azaperone-d4 N-Oxide, if available; otherwise, a structurally similar N-oxide compound)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide solution (5%)
-
Formic acid (LC-MS grade)
-
Deionized water
-
-
Procedure:
-
Thaw frozen urine samples to room temperature and vortex for 30 seconds.
-
Centrifuge the urine samples at 4000 x g for 10 minutes to pellet any particulate matter.
-
Pipette 1 mL of the supernatant into a clean polypropylene tube.
-
Add 10 µL of the internal standard solution and vortex briefly.
-
Add 1 mL of 4% phosphoric acid and vortex.
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of 0.1 M hydrochloric acid.
-
Wash the cartridge with 2 mL of methanol.
-
-
Elution:
-
Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
-
-
2. Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended for good separation of polar metabolites.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 4.0 | 5 | 95 |
| 5.0 | 5 | 95 |
| 5.1 | 95 | 5 |
| 6.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Key Parameters (to be optimized):
-
Capillary Voltage: ~3.0 kV
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~400°C
-
Desolvation Gas Flow: ~800 L/hr
-
Collision Gas: Argon
-
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are proposed for this compound. These should be confirmed and optimized using a standard of the analyte. A characteristic fragmentation of N-oxides is the neutral loss of an oxygen atom (16 Da).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - to be optimized |
| This compound (Quantifier) | 344.2 | 328.2 | ~15 |
| This compound (Qualifier) | 344.2 | 121.1 | ~25 |
Note: The product ion at m/z 328.2 corresponds to the [M+H-O]+ fragment. The product ion at m/z 121.1 is a common fragment for the fluorophenyl butyrophenone side chain.
Data Presentation
The following table summarizes hypothetical quantitative data for a validated method based on typical performance characteristics of similar assays.
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Metabolic Pathway of Azaperone to this compound
Caption: Proposed metabolic conversion of Azaperone to this compound.
Experimental Workflow for this compound Detection in Urine
Caption: Workflow for the analysis of this compound in urine samples.
Discussion and Considerations
-
Method Validation: The proposed method should be fully validated according to international guidelines (e.g., FDA, EMA) before its application in regulated studies. This includes assessing selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to correct for matrix effects and variations in sample preparation and instrument response. If a SIL-IS is not available, a structurally similar compound that is not present in the samples can be used, but this may result in lower accuracy and precision.
-
N-Oxide Instability: N-oxide metabolites can be susceptible to in vitro reduction back to the parent amine. Care should be taken during sample collection, storage, and preparation to minimize this conversion. This includes keeping samples at low temperatures and avoiding strongly acidic or reducing conditions if possible.
-
Chromatography: The chromatographic conditions should be optimized to ensure baseline separation of this compound from other potential metabolites of azaperone and endogenous urine components to minimize ion suppression.
-
Mass Spectrometry: The MS/MS parameters, particularly collision energy, should be optimized for this compound to achieve the highest sensitivity and specificity.
These application notes and protocols provide a comprehensive starting point for the development of a robust and reliable analytical method for the determination of this compound in urine. Further optimization and validation will be necessary to meet the specific requirements of the intended application.
HPLC-UV method development for Azaperone N-Oxide quantification
An HPLC-UV method for the quantification of Azaperone N-Oxide, a potential metabolite of the sedative Azaperone, has been developed to provide researchers, scientists, and drug development professionals with a robust analytical tool. This application note details the methodology, experimental protocols, and validation parameters for this novel method.
Introduction
Azaperone is a butyrophenone neuroleptic drug primarily used in veterinary medicine as a tranquilizer, particularly for swine. Its metabolism in various species leads to several byproducts, with Azaperol being the most well-documented. The N-oxidation of piperazine-containing compounds is a known metabolic pathway, suggesting the formation of this compound. Accurate quantification of such metabolites is crucial for pharmacokinetic studies, drug metabolism research, and ensuring food safety.
This application note outlines a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound. The method is based on established analytical principles for Azaperone and its primary metabolite, Azaperol, and provides a solid foundation for further validation and application in various biological matrices.
Materials and Methods
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chemicals and Reagents:
-
This compound reference standard
-
Azaperone reference standard
-
Azaperol reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Water (HPLC grade)
Chromatographic Conditions:
A starting point for the chromatographic conditions is provided below. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.05 M Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm[1][2] |
| Injection Volume | 20 µL |
Experimental Protocols
Standard Solution Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with the mobile phase initial conditions (80:20 Mobile Phase A:B).
-
Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
Sample Preparation (from a biological matrix, e.g., plasma):
-
Protein Precipitation: To 500 µL of plasma sample, add 1 mL of acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
System Suitability:
Before each analytical run, the system suitability should be verified by injecting a standard solution. The parameters to be checked are summarized in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Linearity:
The linearity of the method should be evaluated by analyzing the calibration standards at a minimum of five concentration levels. The peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.
Limit of Detection (LOD) and Limit of Quantification (LOQ):
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Accuracy:
The accuracy of the method should be determined by recovery studies. This involves spiking a blank matrix with known concentrations of this compound at three different levels (low, medium, and high). The percentage recovery should be calculated.
Precision:
Precision should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing replicate samples at three different concentrations on the same day and on different days. The relative standard deviation (RSD) of the results is then calculated.
Data Presentation
Table 1: System Suitability Results
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates | RSD of Peak Area (%) |
| This compound | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 0.1 | [To be determined] |
| 0.5 | [To be determined] |
| 1.0 | [To be determined] |
| 5.0 | [To be determined] |
| 10.0 | [To be determined] |
| 20.0 | [To be determined] |
| Correlation Coefficient (r²) | [To be determined] |
| Linear Regression Equation | [To be determined] |
Table 3: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 0.1 - 20 |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (µg/mL) | [To be determined] |
| LOQ (µg/mL) | [To be determined] |
| Accuracy (% Recovery) | 98 - 102% |
| Repeatability (% RSD) | < 2% |
| Intermediate Precision (% RSD) | < 2% |
Visualizations
Caption: Experimental workflow for HPLC-UV method development and validation.
Caption: Logical relationships in a system suitability test for HPLC analysis.
Conclusion
The HPLC-UV method described provides a reliable and robust framework for the quantification of this compound. The detailed protocol for method development and validation ensures that the results obtained are accurate and precise. This application note serves as a comprehensive guide for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and regulatory sciences, enabling them to implement this method for their specific research needs. Further refinement and adaptation of this method to different biological matrices can be achieved by following the outlined validation procedures.
References
Application Notes and Protocols: Identification of Azaperone N-Oxide in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the identification and quantification of Azaperone N-Oxide, a potential metabolite of the sedative azaperone, in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to the limited specific literature on this compound, this protocol is based on established methodologies for the analysis of azaperone, its known metabolites, and general principles for the sensitive and specific quantification of unstable N-oxide metabolites. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, and includes recommendations for data analysis and quality control.
Introduction
Azaperone is a butyrophenone neuroleptic drug used as a tranquilizer in veterinary medicine, particularly in swine. Its metabolism is known to produce several metabolites, including azaperol. The formation of N-oxide metabolites is a common metabolic pathway for drugs containing tertiary amine functionalities, such as azaperone. These N-oxide metabolites can be pharmacologically active and are often unstable, posing analytical challenges. Their instability can lead to in-vitro conversion back to the parent drug, potentially skewing analytical results. Therefore, a robust and reliable analytical method is crucial for their accurate quantification.
This application note describes a sensitive and specific LC-MS/MS method for the determination of this compound in plasma. The method employs a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for the separation of the analyte from the parent drug and other endogenous plasma components. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Experimental Protocols
Materials and Reagents
-
Azaperone reference standard
-
This compound reference standard (if available; otherwise, this protocol can be used for identification of the putative metabolite)
-
Haloperidol (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Control plasma (e.g., porcine, human)
Standard Solutions and Calibration Standards
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Azaperone, this compound (if available), and Haloperidol in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analytes and a single working solution of the internal standard (IS) in 50:50 (v/v) acetonitrile:water.
-
Calibration Curve and Quality Control (QC) Samples: Spike control plasma with appropriate volumes of the working standard solutions to prepare calibration standards ranging from 0.1 to 100 ng/mL and QC samples at low, medium, and high concentrations.
Sample Preparation
The selected protein precipitation method is designed to minimize the potential for in-vitro degradation of the N-oxide metabolite.
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Haloperidol internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 1 |
Data Presentation
Table 1: Proposed MRM Transitions for Azaperone, this compound, and Haloperidol
The following MRM transitions are proposed. The precursor ion for this compound is predicted to be [M+H]+, which is 16 Da higher than that of Azaperone. The product ions are hypothetical and should be confirmed by infusion of a standard, if available, or by analysis of in-vitro metabolism samples.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) (Approximate) |
| Azaperone | 328.2 | 121.1 | 95.1 | 25 |
| This compound | 344.2 | 328.2 ([M+H-O]+) | 121.1 | 20 |
| Haloperidol (IS) | 376.1 | 165.1 | 123.1 | 30 |
Note: The neutral loss of 16 Da (oxygen) is a characteristic fragmentation for N-oxides and is proposed as the primary transition for identification.
Table 2: Hypothetical Quantitative Performance Data
This table presents expected performance characteristics for the method.
| Parameter | This compound |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Precision (%CV) at LLOQ, LQC, MQC, HQC | < 15% |
| Accuracy (%Bias) at LLOQ, LQC, MQC, HQC | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by Internal Standard |
Visualization of the Experimental Workflow
Caption: LC-MS/MS workflow for this compound analysis.
Conclusion
The described LC-MS/MS protocol provides a robust and sensitive method for the identification and quantification of a putative this compound metabolite in plasma. The simple sample preparation procedure is optimized to minimize the degradation of the potentially unstable N-oxide. The use of a specific MRM transition for the neutral loss of oxygen will aid in the confident identification of this metabolite. This method is suitable for use in pharmacokinetic studies and other research applications requiring the analysis of azaperone metabolism. Method validation should be performed according to the relevant regulatory guidelines to ensure data quality and reliability.
Synthesis of Azaperone N-Oxide: An Application Note and Protocol for Use as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis, purification, and characterization of Azaperone N-oxide. Azaperone, a butyrophenone neuroleptic agent primarily used in veterinary medicine, can undergo metabolism to form its N-oxide derivative.[1] The availability of a pure reference standard of this compound is crucial for various analytical applications, including pharmacokinetic studies, metabolism research, and impurity profiling in drug formulations. The protocol described herein is based on the oxidation of the tertiary amine in the piperazine ring of Azaperone using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for such transformations.[2][3][4]
Introduction
Azaperone is a pyridinylpiperazine and butyrophenone agent with sedative and antiemetic properties, predominantly used as a veterinary tranquilizer.[5] The metabolic fate of Azaperone includes the formation of its N-oxide, a common metabolic pathway for tertiary amines.[1][6] To accurately quantify and study this metabolite, a well-characterized reference standard is essential. This application note outlines a comprehensive protocol for the synthesis of this compound, its subsequent purification, and analytical characterization.
Synthesis of this compound
The synthesis of this compound is achieved through the oxidation of the tertiary amine functionality within the piperazine ring of Azaperone. While various oxidizing agents can be employed for N-oxidation, meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and efficient reagent for this purpose.[2][3][4] An alternative method utilizing hydrogen peroxide has also been documented for the N-oxidation of similar piperazine-containing compounds.[7]
Reaction Scheme
Caption: Synthetic workflow for the oxidation of Azaperone to this compound.
Experimental Protocol
Materials and Reagents:
-
Azaperone (starting material)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Azaperone (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidizing Agent: Cool the solution to 0 °C using an ice bath. To this, add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM dropwise over a period of 30-60 minutes. The slow addition helps to control the reaction temperature and prevent over-oxidation.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., DCM:Methanol 95:5). The disappearance of the Azaperone spot and the appearance of a new, more polar spot indicates the formation of the N-oxide.
-
Work-up: Upon completion of the reaction, quench the excess m-CPBA by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extraction and Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel. Elute with a gradient of methanol in dichloromethane to separate the desired product from any remaining starting material and the m-chlorobenzoic acid byproduct.
-
Final Product: Collect the fractions containing the pure this compound, combine them, and evaporate the solvent under reduced pressure to yield the final product as a solid.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₉H₂₂FN₃O₂ | [8] |
| Molecular Weight | 343.40 g/mol | [8] |
| CAS Number | 66065-28-9 | [8] |
| Appearance | White to off-white solid | General observation for similar N-oxides[4][9] |
| Purity (HPLC) | >95% | Target for reference standards[8] |
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra should be acquired. The introduction of the oxygen atom on the nitrogen in the piperazine ring is expected to cause a downfield shift of the signals for the adjacent protons and carbons compared to the parent Azaperone molecule.[10]
2. Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the synthesized compound. The expected [M+H]⁺ ion for this compound would be at m/z 344.40.
3. High-Performance Liquid Chromatography (HPLC):
-
The purity of the synthesized reference standard should be determined by HPLC. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution.
Logical Workflow for Synthesis and Characterization
Caption: Overall workflow from synthesis to a fully characterized reference standard.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound, a crucial reference standard for analytical studies in drug development and metabolism. The described methodology, utilizing m-CPBA as the oxidizing agent, is a reliable approach for obtaining the target compound. Proper characterization using NMR, MS, and HPLC is essential to ensure the identity and purity of the synthesized reference standard, making it suitable for its intended analytical applications.
References
- 1. 739. Azaperone (WHO Food Additives Series 29) [inchem.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 4. meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 7. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Azaperone N-Oxide as a Biomarker for Azaperone Administration
Introduction
Azaperone is a butyrophenone neuroleptic agent widely used in veterinary medicine, particularly in swine, as a tranquilizer to mitigate stress and aggression.[1][2] Monitoring the administration of Azaperone is crucial for ensuring food safety, adhering to withdrawal periods, and for forensic purposes. The detection of parent drug and its metabolites in biological matrices serves as a reliable indicator of its use. The primary and well-documented metabolite of Azaperone is Azaperol, formed by the reduction of the butanone side chain.[3][4] However, the exploration of other metabolites, such as Azaperone N-oxide, could offer a more comprehensive understanding of Azaperone's biotransformation and potentially provide a more stable or longer-lasting biomarker.
These application notes provide a detailed protocol for the investigation of this compound as a potential biomarker for Azaperone administration. While this compound is a known chemical compound, its formation as a metabolite of Azaperone in vivo is not well-documented in publicly available literature. Therefore, the following protocols are presented as a research methodology to identify and quantify this potential biomarker.
Biotransformation of Azaperone and the Rationale for Investigating this compound
Azaperone, as a tertiary amine, is susceptible to N-oxidation, a common metabolic pathway for many xenobiotics containing such functional groups. This reaction is primarily catalyzed by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzyme systems in the liver.[5][6] The resulting N-oxide metabolite is often more polar and water-soluble than the parent compound, which can influence its pharmacokinetic profile, including its distribution and elimination half-life. The investigation into this compound as a biomarker is warranted for the following reasons:
-
Potential for a Longer Detection Window: N-oxide metabolites can sometimes exhibit greater stability and a longer half-life in the body compared to the parent drug.
-
Confirmation of Metabolism: The presence of this compound, in conjunction with Azaperone and Azaperol, would provide a more complete picture of the metabolic fate of the administered drug.
-
Alternative Biomarker: In cases where the parent drug or primary metabolite concentrations fall below the limit of detection, a stable secondary metabolite could still be detectable.
The proposed metabolic pathway for the formation of this compound is illustrated below.
Proposed metabolic pathway of Azaperone to this compound.
Experimental Protocols
Objective
To develop and validate a sensitive and specific analytical method for the simultaneous detection and quantification of Azaperone, Azaperol, and this compound in porcine plasma and liver tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Standards: Azaperone, Azaperol, this compound (CAS 66065-28-9)[7], and a suitable internal standard (e.g., deuterated Azaperone).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic acid, Ammonium formate.
-
Chemicals: Zinc sulfate, Trichloroacetic acid (TCA).
-
Solid-Phase Extraction (SPE): Mixed-mode cation exchange cartridges.
Sample Preparation: Porcine Plasma
-
Protein Precipitation: To 500 µL of plasma, add 1 mL of acidified acetonitrile (0.1% formic acid).
-
Vortex and Centrifuge: Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase.
Sample Preparation: Porcine Liver Tissue
-
Homogenization: Homogenize 1 g of liver tissue with 4 mL of acetonitrile.[7]
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes.
-
Supernatant Collection: Collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of methanol.
-
Elute the analytes with 3 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase.
Experimental workflow for sample preparation and analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM).
Proposed MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Azaperone | 328.2 | 121.1 | 95.1 |
| Azaperol | 330.2 | 121.1 | 95.1 |
| This compound | 344.2 | 328.2 | 121.1 |
Note: The MRM transitions for this compound are predicted and would require experimental optimization using a synthesized standard.
Quantitative Data
Currently, there is no published data on the concentration of this compound in biological samples following Azaperone administration. The table below summarizes reported concentrations of Azaperone and its primary metabolite, Azaperol, from a study in pigs after a single oral dose of 4 mg/kg body weight. The objective of the proposed protocol is to generate similar data for this compound.
Tissue Concentrations of Azaperone and Azaperol in Pigs (µg/kg)[8]
| Time Post-Administration | Tissue | Azaperone + Azaperol Concentration (µg/kg) |
| 6 hours | Muscle | < MRL (100 µg/kg) |
| Skin + Fat | < MRL (100 µg/kg) | |
| Liver | < MRL (100 µg/kg) | |
| Kidney | < MRL (100 µg/kg) | |
| 24 hours | Muscle | < MRL (100 µg/kg) |
| Skin + Fat | < MRL (100 µg/kg) | |
| Liver | < MRL (100 µg/kg) | |
| Kidney | < MRL (100 µg/kg) | |
| 48 hours | Muscle | < MRL (100 µg/kg) |
| Skin + Fat | < MRL (100 µg/kg) | |
| Liver | < MRL (100 µg/kg) | |
| Kidney | < MRL (100 µg/kg) |
MRL: Maximum Residue Limit established by the European Union.
Logical Framework for Biomarker Validation
The successful validation of this compound as a biomarker would follow a logical progression from initial detection to establishing its pharmacokinetic profile and utility in practical applications.
Logical progression for validating this compound as a biomarker.
Conclusion
The application notes and protocols outlined provide a comprehensive framework for researchers and drug development professionals to investigate this compound as a novel biomarker for Azaperone administration. The successful detection and characterization of this metabolite would enhance the tools available for monitoring the use of this veterinary drug, ultimately contributing to improved food safety and regulatory compliance. The provided LC-MS/MS methodology offers a starting point for the development of a validated analytical method capable of simultaneously quantifying Azaperone and its key metabolites, including the potential N-oxide derivative. Further research is essential to confirm the presence and establish the pharmacokinetic profile of this compound in target animal species.
References
- 1. Identification of metabolites of azaperone in horse urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis and identification of azaperone and its metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. redalyc.org [redalyc.org]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. mdpi.com [mdpi.com]
- 7. klivon.com [klivon.com]
- 8. Design, synthesis and biological evaluation of N-oxide derivatives with potent in vivo antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Profiling of Azaperone Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azaperone is a butyrophenone neuroleptic agent widely used in veterinary medicine as a tranquilizer, particularly in swine, to mitigate stress and aggression. Understanding its metabolic fate is crucial for pharmacological and toxicological assessments, as well as for ensuring food safety. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the identification and quantification of Azaperone and its metabolites in various biological matrices. This document provides detailed application notes and protocols for the metabolite profiling of Azaperone using GC-MS.
Metabolic Pathways of Azaperone
Azaperone undergoes extensive metabolism in the body, primarily in the liver. The main metabolic transformations include reduction of the butanone side chain, hydroxylation of the pyridine ring, and oxidative N-dealkylation and N-dearylation. The resulting metabolites are often conjugated with glucuronic acid to facilitate their excretion.[1][2]
The primary metabolite, azaperol, is formed by the reduction of the keto group and exhibits some pharmacological activity.[3][4] Other significant metabolites include hydroxylated derivatives and compounds resulting from the cleavage of the piperazine ring.
Below is a diagram illustrating the major metabolic pathways of Azaperone.
Experimental Protocols
This section details the protocols for sample preparation and GC-MS analysis of Azaperone and its metabolites.
Sample Preparation: Solid-Phase Extraction (SPE) for Swine Liver
This protocol is adapted for the extraction of Azaperone and azaperol from swine liver tissue.[5]
-
Tissue Homogenization:
-
Weigh 5 g of swine liver tissue.
-
Grind the tissue with dry ice to a fine powder.
-
-
Extraction:
-
To the powdered tissue, add 20 mL of acetonitrile.
-
Homogenize the mixture thoroughly.
-
Centrifuge at 4000 x g for 10 minutes.
-
Collect the acetonitrile supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Cartridge: Use a C18 SPE cartridge.
-
Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Mix the acetonitrile extract with an equal volume of sodium chloride buffer and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of a 20% methanol in water solution.
-
Elution: Elute Azaperone and its metabolites with 5 mL of a 2% ammonium hydroxide in ethyl acetate solution.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
GC-MS Analysis Protocol
The following GC-MS parameters are recommended for the analysis of Azaperone and its metabolites.[6]
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (constant flow) |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | |
| Initial Temperature | 100°C, hold for 1.0 min |
| Ramp | 12°C/min to 280°C |
| Final Hold | Hold at 280°C for 9.0 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Mass Scan Range (for full scan) | 30-550 amu |
Selected Ion Monitoring (SIM) Parameters
For quantitative analysis, Selected Ion Monitoring (SIM) is recommended for its increased sensitivity and selectivity. The following ions are suggested for monitoring Azaperone and its primary metabolite, azaperol.[5]
Table 2: Suggested Ions for SIM Analysis
| Compound | Parent Ion (m/z) | Base Peak (m/z) | Diagnostic Fragment Ion (m/z) |
| Azaperone | 327 | 121 | 176 |
| Azaperol | 329 | 164 | 207 |
Note: The optimal diagnostic ions should be confirmed by analyzing a standard of each compound and examining the full scan mass spectrum.
Data Presentation
Table 3: HPLC Method Validation Parameters for Azaperone and Azaperol in Tissue
| Parameter | Azaperone | Azaperol |
| Linearity Range (µg/g) | 0.03 - 0.5 | 0.03 - 0.5 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Accuracy (%) | 89.54 | 89.54 |
| Precision (CV %) | < 12.72 | < 12.72 |
| Limit of Detection (LOD) (µg/g) | 0.002 | 0.003 |
| Limit of Quantification (LOQ) (µg/g) | 0.010 | 0.010 |
Experimental Workflow
The overall experimental workflow for the GC-MS profiling of Azaperone metabolites is depicted in the following diagram.
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the qualitative and quantitative analysis of Azaperone and its metabolites using GC-MS. The detailed sample preparation and instrument parameters, along with the suggested SIM ions, offer a solid starting point for researchers in drug metabolism, toxicology, and food safety. Adherence to these guidelines, coupled with proper method validation, will ensure the generation of reliable and reproducible data for Azaperone metabolite profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 4. researchgate.net [researchgate.net]
- 5. Confirmation of azaperone and its metabolically reduced form, azaperol, in swine liver by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers - PMC [pmc.ncbi.nlm.nih.gov]
Application of Azaperone N-Oxide in Forensic Toxicology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaperone is a butyrophenone neuroleptic agent primarily used in veterinary medicine as a tranquilizer for swine and other large animals.[1] Its detection in forensic cases involving animal cruelty, food safety violations, or potential human exposure necessitates robust analytical methods. While the primary metabolites of Azaperone, such as Azaperol, are well-documented, the potential role of other metabolites, including Azaperone N-oxide, in forensic toxicology is an emerging area of interest.[2][3][4] N-oxide metabolites can possess pharmacological activity and their presence may provide additional evidence of drug administration.[5]
This document provides detailed application notes and protocols for the study of this compound in forensic toxicology. It is designed to guide researchers in developing and validating analytical methods for the detection and quantification of this metabolite in various biological matrices.
Analyte Information
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 66065-28-9 | C19H22FN3O2 | 343.40 |
Source for Analytical Standard: An analytical reference standard for this compound is available from LGC Standards.[6]
Potential Forensic Relevance
The presence of this compound in biological samples can serve as an additional marker for Azaperone exposure. In instances where the parent drug has been extensively metabolized, the detection of stable metabolites like the N-oxide could be crucial. Furthermore, understanding the metabolic profile, including the formation of N-oxides, can provide insights into the time since administration and potential co-administration of other substances that may affect drug metabolism. The formation of N-oxides is a known metabolic pathway for many xenobiotics containing tertiary amine functionalities and is primarily mediated by cytochrome P450 and flavin-containing monooxygenase (FMO) enzymes.[5]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Biological Matrices
This protocol is a proposed method adapted from established procedures for Azaperone and other N-oxides. Validation and optimization for specific matrices are required.
Objective: To extract this compound from biological matrices such as urine, plasma, and tissue homogenates.
Materials:
-
SPE Cartridges (e.g., C18, 100 mg, 1 mL)
-
Biological sample (urine, plasma, or tissue homogenate)
-
Methanol
-
Acetonitrile
-
Ammonium hydroxide solution (2%)
-
Sodium phosphate buffer (pH 6.0)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Urine/Plasma: To 1 mL of the sample, add 1 mL of sodium phosphate buffer (pH 6.0) and vortex.
-
Tissue: Homogenize 1 g of tissue in 4 mL of acetonitrile. Centrifuge at 4000 x g for 15 minutes. Transfer the supernatant to a clean tube.[3]
-
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of sodium phosphate buffer (pH 6.0). Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Elution: Elute the analyte with 2 mL of a 2% ammonium hydroxide solution in acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To identify and quantify this compound in extracted samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Hypothetical MRM Transitions):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (Q1): m/z 344.2 (corresponding to [M+H]+ of this compound)
-
Product Ions (Q3):
-
Quantifier: To be determined experimentally (e.g., based on fragmentation of the N-oxide)
-
Qualifier: To be determined experimentally
-
-
Collision Energy: To be optimized for each transition.
Note on N-oxide Analysis by Mass Spectrometry: N-oxides can be prone to in-source fragmentation, particularly deoxygenation (loss of 16 Da).[7][8] This should be considered during method development. The deoxygenation can be influenced by the ion source temperature and other parameters.[7]
Data Presentation
Table 1: Hypothetical LC-MS/MS Parameters for Azaperone and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ion (Qualifier, m/z) | Collision Energy (eV) | Retention Time (min) |
| Azaperone | 328.2 | 121.1 | 95.1 | 25 | 6.5 |
| Azaperol | 330.2 | 123.1 | 95.1 | 22 | 5.8 |
| This compound | 344.2 | (To be determined) | (To be determined) | (To be optimized) | (To be determined) |
Data for Azaperone and Azaperol are based on existing literature. Parameters for this compound require experimental determination.
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) |
| Recovery | 85-115% |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under defined storage and handling conditions |
Visualizations
Metabolic Pathway of Azaperone
Caption: Metabolic pathways of Azaperone.
Experimental Workflow for this compound Analysis
References
- 1. In vitro metabolic N-oxidation of azo compounds. I. Evidence for formation of azo N-oxides (azoxy compounds) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. redalyc.org [redalyc.org]
- 4. (Open Access) Tissue depletion of azaperone and its metabolite azaperol after oral administration of azaperone in food-producing pigs (2013) | N. Mestorino | 6 Citations [scispace.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. This compound | CAS 66065-28-9 | LGC Standards [lgcstandards.com]
- 7. Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Drug Metabolism Study of Azaperone N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaperone is a butyrophenone neuroleptic agent widely used in veterinary medicine as a tranquilizer, particularly in swine.[1] Understanding the metabolic fate of azaperone is crucial for determining its efficacy, safety, and potential for drug-drug interactions. The metabolism of azaperone is known to occur primarily in the liver and involves several pathways, including reduction, oxidative N-dealkylation, and hydroxylation.[2] One of the potential metabolic pathways for compounds containing tertiary amine structures like azaperone is N-oxidation, leading to the formation of N-oxide metabolites. These N-oxides can sometimes be pharmacologically active or unstable, reverting to the parent drug.[3]
The formation of N-oxides is primarily catalyzed by two superfamilies of enzymes located in the endoplasmic reticulum of hepatocytes: the Cytochrome P450 (CYP) system and the Flavin-containing Monooxygenase (FMO) system.[3] Distinguishing the relative contributions of these enzyme families to the N-oxidation of azaperone is essential for predicting its metabolic clearance and potential for drug-drug interactions, as CYPs are inducible and inhibitable, whereas FMOs are generally not.[4][5]
This document provides a detailed protocol for the in vitro investigation of Azaperone N-oxide formation using liver microsomes. It outlines procedures for determining the kinetic parameters of this metabolic pathway and for identifying the specific enzyme systems involved.
Metabolic Pathway of Azaperone
Azaperone undergoes extensive metabolism in the liver. The primary metabolic pathways include the reduction of the butanone group to form azaperol, oxidative N-dealkylation, and hydroxylation of the pyridine ring.[2] This protocol focuses on the N-oxidation pathway.
Caption: Proposed metabolic pathways of Azaperone, highlighting the N-oxidation route.
Experimental Protocols
Materials and Reagents
-
Test Compound: Azaperone (analytical standard)
-
Metabolite Standard: this compound (commercially available standard)
-
Liver Microsomes: Pooled human, porcine, or rat liver microsomes
-
Recombinant Enzymes: Recombinant human CYPs (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) and FMOs (e.g., FMO1, FMO3, FMO5)
-
Cofactors: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Buffers: Potassium phosphate buffer (pH 7.4)
-
Enzyme Inhibitors:
-
General CYP inhibitor: 1-aminobenzotriazole (ABT)
-
FMO inhibitor: Methimazole
-
Specific CYP inhibitors (e.g., ketoconazole for CYP3A4)
-
-
Solvents: Acetonitrile, Methanol (HPLC grade)
-
Other Reagents: Trichloroacetic acid (TCA) or ice-cold acetonitrile for reaction termination.
Experimental Workflow
The overall workflow for studying the in vitro metabolism of this compound is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Development of Immunoassays for Azaperone N-Oxide Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaperone is a butyrophenone neuroleptic agent used in veterinary medicine, primarily in swine, to control aggression and stress.[1][2] Its metabolism in vivo leads to the formation of several metabolites, including Azaperone N-Oxide. Monitoring the levels of Azaperone and its metabolites is crucial for pharmacokinetic studies, drug efficacy evaluation, and ensuring food safety by monitoring residue levels in animal-derived products.[1] Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, sensitive, and high-throughput method for detecting small molecules like this compound.[3][4][5]
This document provides a comprehensive guide to the development of a competitive immunoassay for the detection of this compound. It includes detailed protocols for the synthesis of necessary reagents, antibody production, and the final immunoassay procedure.
Principle of the Competitive Immunoassay
The detection of small molecules like this compound, which have a single antigenic determinant, is typically achieved through a competitive immunoassay format.[3] In this assay, free this compound in a sample competes with a labeled this compound conjugate (e.g., enzyme-labeled) for a limited number of binding sites on a specific antibody. The amount of labeled conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample.
Experimental Protocols
Hapten Synthesis and Immunogen Preparation
To produce antibodies against the small molecule this compound, it must first be rendered immunogenic by conjugating it to a larger carrier protein. This involves the synthesis of a hapten, a modified version of this compound containing a reactive functional group for conjugation.
Proposed Synthesis of this compound Hapten:
A plausible strategy for synthesizing an this compound hapten is to introduce a carboxyl group, which can then be coupled to the amine groups of a carrier protein. This can be achieved by reacting Azaperone with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) to form the N-oxide, followed by modification to introduce a linker with a terminal carboxyl group.
Immunogen and Coating Antigen Preparation:
-
Immunogen (for antibody production): The this compound hapten is conjugated to a highly immunogenic carrier protein such as Keyhole Limpet Hemocyanin (KLH).
-
Coating Antigen (for ELISA plate): The hapten is conjugated to a different carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA), to avoid antibody recognition of the carrier protein itself during the assay.
Protocol for Hapten-Protein Conjugation (EDC/NHS method):
-
Dissolve the this compound hapten in a suitable solvent (e.g., Dimethylformamide, DMF).
-
Activate the carboxyl group of the hapten by adding N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Incubate the mixture for 1 hour at room temperature.
-
Add the activated hapten solution dropwise to a solution of the carrier protein (KLH or BSA) in phosphate-buffered saline (PBS).
-
Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purify the conjugate by dialysis against PBS to remove unreacted hapten and coupling reagents.
-
Confirm the conjugation by methods such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
References
Troubleshooting & Optimization
Improving the stability of Azaperone N-Oxide in analytical samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azaperone N-Oxide. The information provided is intended to help improve the stability and analytical reproducibility of this compound in various biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in analytical samples?
This compound is a potential metabolite of Azaperone, a butyrophenone neuroleptic agent used in veterinary medicine.[1][2] Like many N-oxide compounds, it can be susceptible to degradation back to its parent amine (Azaperone) or other products, especially under certain storage and analytical conditions. This instability can lead to inaccurate quantification and misinterpretation of experimental results.[3]
Q2: What are the primary factors that can affect the stability of this compound in my samples?
Several factors can influence the stability of this compound:
-
Temperature: Elevated temperatures can accelerate the degradation of N-oxides.[4][5]
-
pH: The stability of N-oxides can be pH-dependent. Acidic conditions, in particular, may promote reduction.[6][7]
-
Presence of Reducing Agents: Endogenous or exogenous reducing agents in the sample matrix can chemically reduce this compound to Azaperone.
-
Light Exposure: Photodegradation can be a concern for some analytes. It is a good practice to protect samples from light.
-
Matrix Effects: The biological matrix itself (e.g., plasma, urine, tissue homogenate) contains enzymes and other components that can contribute to analyte degradation.[3]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of sensitive compounds.[3]
Q3: How can I confirm the presence of this compound in my samples?
A common chemical method to confirm the identity of an N-oxide metabolite is through selective reduction. Treatment of the sample with a reducing agent like Titanium (III) chloride (TiCl₃) will convert the N-oxide back to its corresponding tertiary amine (Azaperone).[8][9] An increase in the Azaperone concentration and a concurrent decrease in the suspected this compound peak after treatment can confirm its identity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound | Degradation during sample storage. | Store samples at -80°C immediately after collection. Minimize storage time before analysis. |
| Degradation during sample preparation. | Keep samples on ice during processing. Avoid high temperatures during extraction and evaporation steps; for instance, lyophilization temperatures should ideally be kept below 50°C.[4] | |
| Reduction to Azaperone. | Avoid strongly acidic conditions during extraction if possible. Test the effect of different pH values on analyte stability. | |
| High variability in quantitative results | Inconsistent storage conditions. | Ensure all samples are stored under the same conditions and for similar durations. |
| Multiple freeze-thaw cycles. | Aliquot samples upon collection to avoid repeated freezing and thawing of the entire sample.[3] | |
| Instability in the autosampler. | Use a cooled autosampler (e.g., 4°C). Prepare fresh sample batches for long analytical runs. | |
| Appearance of unknown degradation peaks | Oxidative or photodegradation. | Protect samples from light by using amber vials. Consider the use of antioxidants, but validate for potential interference. |
| Incompatibility with reagents. | Azaperone is known to be incompatible with strong oxidizing agents and acids.[6] This may extend to its N-oxide metabolite. Evaluate all reagents used in sample preparation. |
Experimental Protocols
Protocol 1: Sample Handling and Storage
-
Collection: Collect biological samples (plasma, urine, tissue) and immediately place them on ice.
-
Processing: Process samples as quickly as possible. For tissue samples, homogenize in a suitable buffer on ice.
-
Aliquoting: Aliquot samples into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure.
-
Storage: Store all aliquots at -80°C until analysis.
Protocol 2: Confirmatory Reduction of this compound using Titanium (III) Chloride
-
Sample Preparation: Prepare two aliquots of the sample extract.
-
Treatment: To one aliquot, add a small volume of Titanium (III) chloride solution. To the other (control) aliquot, add an equal volume of the solvent used for the TiCl₃ solution.
-
Incubation: Gently mix and incubate the samples for a short period (e.g., 15-30 minutes) at room temperature.
-
Analysis: Analyze both the treated and control samples by LC-MS or another appropriate technique.
-
Confirmation: A significant increase in the Azaperone peak area and a decrease in the this compound peak area in the TiCl₃-treated sample compared to the control confirms the identity of the N-oxide.[9]
Data Presentation
Table 1: Recommended Storage Conditions for Analytical Samples
| Matrix | Short-Term Storage (<24h) | Long-Term Storage (>24h) | Special Considerations |
| Plasma | 4°C | -80°C | Use amber vials to protect from light. |
| Urine | 4°C | -80°C | Adjust pH to neutral if necessary and validated. |
| Tissue Homogenate | 4°C (on ice) | -80°C | Homogenize in a buffer containing protease inhibitors. |
Table 2: Analyte Stability During Sample Preparation (Hypothetical Data for Illustration)
| Condition | This compound Recovery (%) | Azaperone Recovery (%) |
| Room Temperature (4 hours) | 75% | 115% (due to degradation of N-Oxide) |
| On Ice (4 hours) | 98% | 101% |
| 50°C (30 minutes) | 85% | 110% |
| Acidic pH (pH 3) | 90% | 108% |
| Neutral pH (pH 7) | 99% | 100% |
Note: This table is for illustrative purposes and actual stability should be experimentally determined.
Visualizations
Caption: Recommended workflow for handling and analyzing samples containing this compound.
Caption: Troubleshooting flowchart for low this compound analytical signals.
References
- 1. redalyc.org [redalyc.org]
- 2. (Open Access) Tissue depletion of azaperone and its metabolite azaperol after oral administration of azaperone in food-producing pigs (2013) | N. Mestorino | 6 Citations [scispace.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. diva-portal.org [diva-portal.org]
- 6. fishersci.ie [fishersci.ie]
- 7. researchgate.net [researchgate.net]
- 8. Selective reduction of N-oxides to amines: application to drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of Azaperone N-Oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of Azaperone N-Oxide.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic challenges associated with this compound?
A1: this compound, like many N-oxide compounds, is a polar molecule. The primary challenges in its chromatographic separation often include:
-
Poor peak shape (tailing): This is commonly due to the interaction of the polar N-oxide group with active sites (residual silanols) on the stationary phase of the column.
-
Co-elution with parent drug or other metabolites: Achieving adequate resolution between Azaperone, this compound, and other related substances can be challenging due to structural similarities.
-
Low retention on reversed-phase columns: The high polarity of the N-oxide may lead to early elution and insufficient retention on traditional C18 columns.
-
On-column instability: N-oxides can sometimes be susceptible to degradation under certain chromatographic conditions (e.g., extreme pH or high temperatures).
Q2: What type of analytical column is recommended for this compound analysis?
A2: For reversed-phase HPLC, a modern, high-purity silica column that is well end-capped is recommended to minimize peak tailing. Columns with alternative selectivities, such as those with polar-embedded or phenyl phases, may also provide improved retention and peak shape. For situations with very low retention, Hydrophilic Interaction Liquid Chromatography (HILIC) could be a viable alternative.
Q3: How can I improve the peak shape of this compound?
A3: To improve peak shape and reduce tailing, consider the following adjustments to your mobile phase:
-
Lower the pH: Operating the mobile phase at a lower pH (e.g., around 3.0) can help to suppress the ionization of residual silanol groups on the column, thereby reducing secondary interactions.[1]
-
Use a buffer: Incorporating a buffer, such as a phosphate or formate buffer, helps to maintain a consistent pH and can improve peak symmetry.[1][2]
-
Add an amine modifier: For particularly basic compounds, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask silanol interactions, though this may not be suitable for mass spectrometry detection.[3]
Q4: What are suitable starting conditions for developing an HPLC method for this compound?
A4: A good starting point would be a gradient elution on a C18 column. Based on methods for the parent compound, you could begin with a mobile phase consisting of a phosphate buffer (e.g., 0.05 M, pH 3.00) and acetonitrile.[2][4] A shallow gradient, starting with a low percentage of acetonitrile and gradually increasing, will help to resolve this compound from other components.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column.- Column overload.- Extra-column dead volume. | - Lower mobile phase pH to ~3.[1]- Use a well end-capped column.- Add a buffer to the mobile phase.[1]- Reduce sample concentration or injection volume.[5]- Check and optimize tubing and connections to minimize dead volume.[1] |
| Poor Resolution | - Inappropriate mobile phase composition.- Unsuitable column selectivity.- Gradient profile is too steep. | - Optimize the mobile phase composition (e.g., try different organic modifiers like methanol).- Test a column with a different stationary phase (e.g., phenyl-hexyl or polar-embedded).- Employ a shallower gradient or use isocratic elution if feasible. |
| Low Retention Time | - High polarity of this compound.- Mobile phase is too strong. | - Decrease the initial percentage of the organic solvent in the mobile phase.- Consider using a more retentive column (e.g., one with a higher carbon load).- Explore HILIC as an alternative chromatographic mode. |
| Irreproducible Results | - Column degradation.- Inconsistent mobile phase preparation.- Sample instability. | - Flush the column with a strong solvent or replace if necessary.- Ensure accurate and consistent preparation of mobile phase and buffers.- Investigate the stability of this compound in the sample diluent and consider storing samples at a lower temperature. |
Experimental Protocols
Example HPLC-UV Method for Azaperone and Related Compounds
This protocol is adapted from a method for Azaperone and its metabolite, Azaperol, and can be used as a starting point for optimizing the separation of this compound.[2][4]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.05 M Phosphate buffer, pH 3.00.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 70 15.1 20 | 20.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
-
Sample Preparation (from tissue):
-
Homogenize 1g of tissue with 4 mL of acetonitrile.
-
Centrifuge the homogenate.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for addressing peak tailing issues.
References
- 1. labcompare.com [labcompare.com]
- 2. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uhplcs.com [uhplcs.com]
Technical Support Center: Azaperone N-Oxide Detection by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of Azaperone N-Oxide.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive electrospray ionization mass spectrometry (ESI-MS)?
A1: In positive ESI-MS, this compound typically forms a protonated molecule, [M+H]+, which serves as the precursor ion. The most common fragmentation involves the neutral loss of an oxygen atom, a characteristic behavior of N-oxides, resulting in a product ion corresponding to the protonated Azaperone molecule. Other product ions may arise from the fragmentation of the piperazine or pyridine rings.
Q2: Why is in-source fragmentation a concern for this compound analysis?
A2: this compound, like many N-oxide compounds, is susceptible to in-source fragmentation, primarily through deoxygenation (loss of an oxygen atom)[1]. This can occur at elevated temperatures in the ion source, leading to an underestimation of the this compound concentration and an overestimation of the parent drug, Azaperone. Careful optimization of ion source parameters, such as the source temperature and cone voltage, is crucial to minimize this effect.
Q3: What are the key mass spectrometry parameters to optimize for this compound detection?
A3: The most critical parameters to optimize are:
-
Cone Voltage (or Declustering Potential): This voltage influences the transmission of ions from the source to the mass analyzer and can affect in-source fragmentation.
-
Collision Energy: This parameter controls the fragmentation of the precursor ion in the collision cell to generate product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Source Temperature: Higher temperatures can increase desolvation efficiency but also promote thermal degradation and in-source fragmentation of thermolabile compounds like N-oxides.
Q4: What are some common fragments observed for piperazine-containing compounds like Azaperone?
A4: Piperazine-containing compounds often fragment through cleavage of the piperazine ring. A characteristic neutral loss of the N-substituted piperazine moiety can be observed. For example, a neutral loss of N-methylpiperazine has been reported for some piperazine designer drugs[2]. The specific fragmentation pattern will depend on the collision energy and the overall structure of the molecule.
Troubleshooting Guide
Problem 1: Low or no signal for this compound.
-
Q: I am not observing any peak for this compound. What should I check first?
-
A: First, verify the basic instrument parameters. Ensure the mass spectrometer is properly calibrated and that the electrospray source is functioning correctly (e.g., stable spray). Check that the correct precursor ion m/z is being targeted. Confirm that the sample was prepared correctly and that this compound is stable in the sample matrix and solvent.
-
-
Q: My signal for this compound is very low, while the signal for Azaperone is unexpectedly high. What could be the cause?
-
A: This is a strong indication of in-source fragmentation (deoxygenation). The high temperature in the ion source or an excessively high cone voltage may be causing the this compound to lose its oxygen atom before it reaches the mass analyzer. To address this, try reducing the source temperature and systematically optimizing the cone voltage to a lower value.
-
Problem 2: Poor peak shape and chromatography.
-
Q: I am observing significant peak tailing for this compound. How can I improve this?
-
A: Peak tailing can be due to interactions with the analytical column or issues with the mobile phase. Consider the following:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. For basic compounds like this compound, a slightly acidic mobile phase can improve peak shape.
-
Column Chemistry: If using a standard C18 column, consider one with end-capping to minimize silanol interactions.
-
Sample Solvent: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions to avoid peak distortion.
-
-
Problem 3: Inconsistent and non-reproducible results.
-
Q: My results for this compound vary significantly between injections. What are the potential causes?
-
A: Inconsistent results can stem from several factors:
-
Sample Stability: this compound may be degrading in the autosampler. Try using a cooled autosampler and analyze samples promptly after preparation.
-
Instrument Instability: Check for fluctuations in spray stability, gas flows, and temperature.
-
Carryover: If you are analyzing high-concentration samples, you may be observing carryover in subsequent injections. Optimize your needle wash procedure.
-
-
Quantitative Data Summary
The following tables provide representative parameters for the LC-MS/MS analysis of this compound. Note that these values are starting points and should be optimized for your specific instrument and experimental conditions.
Table 1: Optimized MRM Transitions and Mass Spectrometry Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 344.2 | 328.2 (Quantifier) | 100 | 30 | 25 |
| 121.1 (Qualifier) | 100 | 30 | 40 | ||
| Azaperone (for monitoring in-source fragmentation) | 328.2 | 121.1 | 100 | 35 | 38 |
Table 2: Representative Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
Experimental Protocols
Protocol 1: Optimization of Cone Voltage for this compound
-
Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in the initial mobile phase composition.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to monitor the precursor ion for this compound (m/z 344.2).
-
Manually or automatically ramp the cone voltage from a low value (e.g., 10 V) to a high value (e.g., 80 V) in increments of 5 V.
-
Monitor the intensity of the precursor ion at each cone voltage setting.
-
Plot the ion intensity versus the cone voltage. The optimal cone voltage is the value that provides the highest intensity for the precursor ion without significant in-source fragmentation.
-
Simultaneously monitor for the appearance of the deoxygenated product (m/z 328.2) to assess the extent of in-source fragmentation. Select a cone voltage that maximizes the precursor ion signal while minimizing the in-source fragment.
Protocol 2: Optimization of Collision Energy for this compound
-
Infuse the this compound standard solution as described in Protocol 1.
-
Set the mass spectrometer to fragment the precursor ion (m/z 344.2) and monitor the expected product ions (e.g., m/z 328.2 and 121.1).
-
Set the cone voltage to the optimized value determined in Protocol 1.
-
For each product ion, ramp the collision energy from a low value (e.g., 5 eV) to a high value (e.g., 60 eV) in increments of 2-5 eV.
-
Monitor the intensity of each product ion at each collision energy setting.
-
Plot the ion intensity versus the collision energy for each product ion. The optimal collision energy for each transition is the value that produces the highest intensity for that specific product ion.
Visualizations
Caption: Experimental workflow for optimizing LC-MS/MS parameters.
Caption: Troubleshooting logic for this compound detection.
References
Addressing peak tailing of Azaperone N-Oxide in reverse-phase HPLC
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing for Azaperone N-Oxide in reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for this compound in RP-HPLC?
Peak tailing in RP-HPLC is typically a multifactorial issue. For a compound like this compound, which contains basic nitrogen groups, the primary causes are often related to secondary interactions with the stationary phase.
-
Silanol Interactions: The most common cause is the interaction between the basic analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[1][2][3] At mobile phase pH values above 3, these silanols can become ionized (SiO-) and strongly interact with protonated basic compounds, leading to a secondary retention mechanism that causes tailing.[1][2]
-
Analyte pKa and Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the analyte will exist as a mixture of ionized and non-ionized forms, which can lead to peak distortion and tailing.[1][4][5]
-
Column Contamination and Degradation: Accumulation of contaminants on the column frit or head can create active sites that cause tailing. Additionally, operating silica-based columns at high pH can degrade the stationary phase, exposing more silanol groups.[6]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.[7]
-
Extra-Column Effects: Issues such as excessive tubing length, large internal diameter tubing, or poorly made connections can contribute to dead volume in the system, causing all peaks to tail.[1][7]
Q2: How can I use mobile phase pH to improve the peak shape of this compound?
Adjusting the mobile phase pH is a powerful tool to control the ionization state of both the analyte and the stationary phase, thereby minimizing peak tailing.
-
Low pH (pH 2.5-3.5): Operating at a low pH ensures that residual silanol groups are fully protonated (Si-OH), preventing them from interacting with the positively charged basic analyte.[2][3][8] A study on the parent compound, Azaperone, successfully used a phosphate buffer at pH 3.0 for its analysis.[9][10] This is often the most effective first step in addressing tailing for basic compounds.
-
High pH (pH > 8): An alternative strategy is to use a high pH mobile phase. This deprotonates the basic analyte, rendering it neutral.[11] A neutral compound will not engage in secondary ionic interactions with the stationary phase. However, this approach requires a specialized pH-stable column (e.g., hybrid silica or polymer-based) as standard silica columns will rapidly degrade above pH 8.[4][11][12]
For optimal results, the mobile phase pH should be at least 2 units away from the analyte's pKa.[6][13]
Q3: What mobile phase additives can reduce peak tailing, and how should I prepare them?
Mobile phase additives act as competing agents that mask the residual silanol groups, preventing them from interacting with the analyte.
-
Competing Bases: Small, basic additives like Triethylamine (TEA) are commonly used.[3][12] TEA is added to the mobile phase at a low concentration (e.g., 0.1% v/v) where it preferentially interacts with the active silanol sites, improving the peak shape of the primary basic analyte.
-
Buffers: Using a buffer (e.g., phosphate, formate, or acetate) is crucial to maintain a stable pH throughout the analysis, which is essential for reproducible retention times and symmetric peak shapes.[1][8] For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.[8]
Q4: My peak shape is still poor after optimizing the mobile phase. Should I consider a different HPLC column?
Yes. If mobile phase optimization is insufficient, the column itself is the next logical area to address.
-
End-Capped Columns: Modern "end-capped" columns have been treated to reduce the number of accessible free silanol groups, thereby minimizing secondary interactions.[2][14]
-
Base-Deactivated Columns: These columns are specifically designed for the analysis of basic compounds.[14][15][16] They often feature proprietary bonding chemistries or surface treatments that shield the residual silanols.[14][17]
-
Polar-Embedded Phases: These columns have a polar group embedded within the alkyl chain (e.g., C18), which helps to shield the underlying silica surface and can improve peak shape for basic compounds.[14][17]
-
Hybrid or Polymer-Based Columns: Columns with hybrid organic/inorganic silica particles or purely polymeric stationary phases offer a wider usable pH range and have fewer or no silanol groups, making them an excellent choice for eliminating tailing caused by silanol interactions.[3]
Q5: Could my sample preparation or injection volume be causing the peak tailing?
Absolutely. The sample itself and how it is introduced to the system can be a source of peak distortion.
-
Sample Overload: If peak tailing worsens with increased sample concentration, you may be overloading the column.[7] Try reducing the injection volume or diluting the sample.
-
Injection Solvent: The solvent used to dissolve the sample should be as weak as, or weaker than, the mobile phase.[7] Injecting a sample dissolved in a much stronger solvent (e.g., 100% acetonitrile into a mobile phase with 10% acetonitrile) can cause significant peak distortion.
-
Matrix Effects: Complex sample matrices can contain components that interfere with the chromatography.[7] Ensure your sample clean-up procedure (e.g., Solid Phase Extraction) is effective at removing interfering substances.[2]
Visual Guides & Workflows
A systematic approach is crucial for effectively troubleshooting peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. moravek.com [moravek.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
- 7. uhplcs.com [uhplcs.com]
- 8. labcompare.com [labcompare.com]
- 9. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. What is a base deactivated HPLC Column - FAQ [mtc-usa.com]
- 15. hplc.eu [hplc.eu]
- 16. phenomenex.blog [phenomenex.blog]
- 17. How do intrinsically base-deactivated phases work? [restek.com]
Minimizing matrix effects for Azaperone N-Oxide analysis in liver samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of Azaperone N-Oxide in liver samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound in liver samples?
A1: The primary challenges include:
-
Matrix Effects: The liver is a complex biological matrix containing numerous endogenous compounds (phospholipids, proteins, etc.) that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based assays.[1]
-
Metabolite Instability: N-oxide metabolites can be unstable and may degrade back to the parent drug, Azaperone.[2][3] This instability can be influenced by sample handling, storage conditions, and the analytical method itself.
-
Low Concentrations: As a metabolite, this compound may be present at low concentrations in liver tissue, requiring a highly sensitive analytical method.
Q2: What are the initial steps to consider when developing a method for this compound in the liver?
A2: Key initial considerations are:
-
Analyte Stability: The stability of this compound in the liver matrix and during the entire analytical process must be thoroughly evaluated. This includes freeze-thaw cycles, bench-top stability, and autosampler stability.
-
Internal Standard Selection: An appropriate internal standard (IS) is crucial for accurate quantification. Ideally, a stable isotope-labeled version of this compound should be used. If unavailable, a structurally similar compound with comparable extraction and ionization properties can be considered.
-
Sample Preparation Strategy: The choice of sample preparation technique is critical for minimizing matrix effects and achieving adequate recovery. The main options are protein precipitation (PPT), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Q3: How can I minimize the instability of this compound during sample preparation?
A3: To minimize the degradation of N-oxide metabolites, the following precautions are recommended:
-
Temperature Control: Keep samples on ice or at reduced temperatures throughout the extraction process.[2]
-
pH Control: Maintain a neutral or near-neutral pH during extraction, as extreme pH conditions can promote degradation.[2]
-
Avoid Harsh Reagents: Use mild extraction conditions and avoid strong acids or bases.
-
Minimize Processing Time: Process samples as quickly as possible to reduce the time for potential degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient extraction from the liver matrix. Analyte degradation during sample processing. Incomplete elution from SPE sorbent. | Optimize the homogenization and extraction solvent. Evaluate analyte stability under different conditions (pH, temperature). Test different SPE elution solvents and volumes. |
| High Matrix Effects (Ion Suppression/Enhancement) | Co-elution of endogenous matrix components (e.g., phospholipids). Inadequate sample cleanup. | Improve chromatographic separation to resolve the analyte from interfering compounds. Employ a more rigorous sample cleanup technique (e.g., switch from PPT to SPE or use a more selective SPE sorbent).[1] Use matrix-matched calibration standards. |
| Poor Reproducibility | Inconsistent sample preparation. Analyte instability. Variability in matrix effects between different liver samples. | Standardize the sample preparation workflow. Re-evaluate and ensure analyte stability throughout the process. Use a suitable internal standard to compensate for variability. |
| Peak Tailing or Poor Peak Shape | Co-elution of interfering substances. Suboptimal chromatographic conditions. | Optimize the mobile phase composition and gradient. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Use a guard column to protect the analytical column. |
| Presence of Parent Drug (Azaperone) in this compound Standard | In-source fragmentation in the mass spectrometer. Degradation of the N-oxide back to the parent drug. | Optimize MS source conditions (e.g., use a softer ionization technique). Ensure chromatographic separation of Azaperone and this compound. Re-evaluate sample handling and storage to ensure the stability of the N-oxide.[3] |
Experimental Protocols
Recommended Sample Preparation Strategy: Solid-Phase Extraction (SPE)
Given the complexity of the liver matrix, SPE is recommended for a cleaner extract compared to protein precipitation, thus minimizing matrix effects.
1. Liver Tissue Homogenization:
- Weigh approximately 1 g of frozen liver tissue.
- Add 3 mL of cold homogenization solvent (e.g., 1% formic acid in acetonitrile/water 50:50, v/v).
- Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice during this process.
- Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
- Collect the supernatant for SPE cleanup.
2. Solid-Phase Extraction (SPE) Protocol (using a mixed-mode cation exchange cartridge):
- Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.
- Equilibration: Equilibrate the cartridge with 2 mL of 2% formic acid in water.
- Loading: Load the supernatant from the homogenization step onto the cartridge.
- Washing:
- Wash with 2 mL of 2% formic acid in water.
- Wash with 2 mL of methanol to remove non-polar interferences.
- Elution: Elute the this compound with 2 mL of 5% ammonium hydroxide in methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Recommended Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the necessary sensitivity and selectivity for the analysis of this compound in a complex matrix like the liver.
-
Chromatographic Conditions (starting point, to be optimized):
-
Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution from low to high organic phase (acetonitrile) should be optimized to achieve good separation of this compound from matrix components and its parent drug, Azaperone.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (to be optimized for this compound):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard should be determined by infusing a standard solution into the mass spectrometer.
-
Data Presentation: Comparison of Sample Preparation Techniques
The following tables summarize typical recovery and matrix effect data for different sample preparation techniques in liver tissue, based on literature for various analytes. This data can serve as a general guide for what to expect.
Table 1: Analyte Recovery (%) in Liver Tissue
| Sample Preparation Method | Analyte 1 (e.g., a basic drug) | Analyte 2 (e.g., a neutral drug) | Analyte 3 (e.g., a polar metabolite) |
| Protein Precipitation (Acetonitrile) | 85-95% | 90-105% | 70-85% |
| Solid-Phase Extraction (Mixed-Mode) | 75-90% | 80-95% | 65-80% |
| QuEChERS | 80-100% | 85-105% | 75-95% |
Table 2: Matrix Effect (%) in Liver Tissue
(A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement. Values between 85% and 115% are generally considered acceptable.)
| Sample Preparation Method | Analyte 1 (e.g., a basic drug) | Analyte 2 (e.g., a neutral drug) | Analyte 3 (e.g., a polar metabolite) |
| Protein Precipitation (Acetonitrile) | 60-80% | 70-90% | 50-75% |
| Solid-Phase Extraction (Mixed-Mode) | 85-105% | 90-110% | 80-100% |
| QuEChERS | 75-95% | 80-100% | 70-90% |
Visualizations
Experimental Workflow for this compound Analysis in Liver
Caption: Workflow for this compound analysis in liver samples.
References
Troubleshooting Low Recovery of Azaperone N-Oxide During Sample Extraction: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low recovery of Azaperone N-oxide during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
This compound (Molecular Formula: C19H22FN3O2, Molecular Weight: 343.40) is a metabolite of the tranquilizer Azaperone.[1] The presence of the N-oxide functional group significantly increases the polarity of the molecule compared to the parent compound, Azaperone. This high polarity makes it more water-soluble and can present challenges for extraction from aqueous biological matrices using traditional reversed-phase solid-phase extraction (SPE) or liquid-liquid extraction (LLE) methods.
Q2: I am experiencing low recovery of this compound using a standard C18 SPE cartridge. What could be the reason?
Low recovery on a C18 cartridge is a common issue for highly polar compounds like this compound. Several factors could be at play:
-
Insufficient Retention: Due to its high polarity, this compound may not be sufficiently retained on the non-polar C18 sorbent, leading to its loss during the sample loading and washing steps.
-
Inappropriate Elution Solvent: The elution solvent may not be strong (polar) enough to desorb the analyte from the SPE sorbent effectively.
-
pH Mismatch: The pH of the sample, wash, and elution solvents can significantly impact the ionization state and, therefore, the retention and elution of this compound.
Q3: How does pH affect the extraction of this compound?
The N-oxide group can be protonated under acidic conditions, increasing the compound's polarity and water solubility. In SPE, adjusting the sample pH to a neutral or slightly basic level may enhance retention on a reversed-phase sorbent by keeping the molecule in a less polar, non-ionized state. Conversely, for elution, using a solvent with an appropriate pH to ionize the molecule might be necessary to disrupt its interaction with the sorbent and improve recovery. For the parent compound Azaperone and its metabolite Azaperol, elution with a basic solution (2% ammonium hydroxide in ethyl acetate) has been reported, suggesting that a similar approach might be beneficial for the N-oxide.
Q4: Are there alternative SPE sorbents that might be more suitable for this compound?
Yes, for highly polar compounds, alternative sorbents can provide better retention and recovery. Consider the following:
-
Polymeric Sorbents: These sorbents (e.g., polystyrene-divinylbenzene) can offer different selectivity compared to silica-based C18 and may retain polar compounds more effectively.
-
Mixed-Mode Sorbents: These combine reversed-phase and ion-exchange functionalities, which can be advantageous for retaining and selectively eluting polar, ionizable compounds like this compound.
-
Hydrophilic-Lipophilic Balanced (HLB) Sorbents: These are specifically designed to retain a wide range of compounds with varying polarities and are often a good choice for polar metabolites.
Q5: Could the stability of this compound be a factor in low recovery?
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low recovery issues during the extraction of this compound.
Diagram: Troubleshooting Workflow for Low this compound Recovery
Caption: Troubleshooting workflow for low this compound recovery.
Quantitative Data Summary
While specific recovery data for this compound is not available in the provided search results, the following table summarizes recovery data for the parent compound, Azaperone, and its major metabolite, Azaperol, from a published study. This can serve as a benchmark for what to expect and a starting point for optimization.
| Analyte | Matrix | Extraction Method | Recovery (%) |
| Azaperone | Animal Tissue | Acetonitrile precipitation followed by SPE | 85 - 115 |
| Azaperol | Animal Tissue | Acetonitrile precipitation followed by SPE | 85 - 115 |
Experimental Protocols
Proposed Solid-Phase Extraction (SPE) Protocol for this compound
This protocol is a starting point for optimization and is based on methods for the parent compound and general principles for extracting polar metabolites.
1. Sample Pre-treatment:
-
For plasma or serum samples, perform a protein precipitation step. Add 3 volumes of cold acetonitrile to 1 volume of sample.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the acetonitrile under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a small volume of the SPE loading buffer (e.g., 5% methanol in water).
2. SPE Cartridge Conditioning:
-
Select an appropriate SPE cartridge (e.g., a polymeric or HLB sorbent).
-
Condition the cartridge with 1-2 mL of methanol.
-
Equilibrate the cartridge with 1-2 mL of water.
-
Finally, equilibrate with 1-2 mL of the loading buffer. Do not let the sorbent go dry.
3. Sample Loading:
-
Load the pre-treated and reconstituted sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).
4. Washing:
-
Wash the cartridge with a weak solvent to remove interferences. Start with a highly aqueous mobile phase (e.g., 5% methanol in water).
-
A second, slightly stronger wash with a higher percentage of organic solvent may be necessary, but care should be taken not to elute the analyte of interest.
5. Elution:
-
Elute the this compound with a strong, polar solvent. A starting point could be a high percentage of methanol or acetonitrile in water.
-
Consider the addition of a pH modifier to the elution solvent. Based on the methods for the parent compound, a small amount of ammonium hydroxide (e.g., 2%) in the elution solvent might improve recovery.
-
Collect the eluate in a clean tube.
6. Final Steps:
-
Evaporate the elution solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with your analytical instrument (e.g., the initial mobile phase for LC-MS analysis).
Diagram: Proposed SPE Workflow
Caption: Proposed Solid-Phase Extraction (SPE) workflow for this compound.
References
Enhancing ionization efficiency of Azaperone N-Oxide for mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the ionization efficiency of Azaperone N-Oxide for mass spectrometry.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the mass spectrometric analysis of this compound.
| Question | Possible Cause | Troubleshooting Steps |
| Why am I observing a weak or no signal for this compound? | - Inefficient ionization with the chosen method (ESI or APCI).- Suboptimal source parameters.- In-source fragmentation (deoxygenation).[1]- Poor sample preparation and recovery. | - Optimize Ionization Source: If using Electrospray Ionization (ESI), ensure the mobile phase has an appropriate pH and organic content to promote protonation. Consider adding a small amount of formic acid or ammonium acetate to the mobile phase.[2][3] For less polar analytes, Atmospheric Pressure Chemical Ionization (APCI) might be more suitable.[4]- Adjust Source Parameters: Systematically optimize parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas).[5]- Check for Deoxygenation: Monitor for the presence of an ion corresponding to Azaperone (M-16). If this is prominent, reduce the source temperature to minimize thermal degradation.[1]- Evaluate Sample Preparation: Ensure efficient extraction and minimal matrix effects. Use a validated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.[2][6] |
| I am seeing a prominent peak at m/z corresponding to Azaperone (M-16) instead of this compound. What is happening? | - Thermal Degradation: N-oxides can be thermally labile and may lose the oxygen atom in the heated mass spectrometer source.[1]- In-source Collision-Induced Dissociation (CID): High cone or fragmentor voltages can cause fragmentation before the analyzer. | - Reduce Source/Capillary Temperature: Lower the temperature of the heated capillary or transfer line to minimize thermal decomposition.[1]- Lower Cone/Fragmentor Voltage: Decrease the voltage potential in the desolvation region of the API source to reduce in-source CID.[1] |
| My signal for this compound is inconsistent between injections. What could be the cause? | - Sample Matrix Effects: Co-eluting matrix components can suppress the ionization of the analyte.[3]- System Contamination: A dirty ion source or mass spectrometer can lead to fluctuating signals.- Instability of the Analyte in Solution: this compound may not be stable in the prepared sample solution over time. | - Improve Chromatographic Separation: Optimize the HPLC method to separate this compound from interfering matrix components.- Implement Robust Sample Cleanup: Utilize solid-phase extraction (SPE) to effectively remove matrix interferences.[2][7]- Clean the Mass Spectrometer Source: Follow the manufacturer's instructions for cleaning the ion source components.- Prepare Samples Fresh: Analyze samples shortly after preparation to minimize potential degradation. |
| What are the common adducts I should look for with this compound? | - Protonated Molecule [M+H]+: The most common ion in positive mode ESI.- Sodium Adduct [M+Na]+: Can be observed, especially with glassware that has not been properly cleaned or if sodium is present in the mobile phase.- Ammonium Adduct [M+NH4]+: May be seen if ammonium salts are used as mobile phase additives.[3] | - Confirm with Isotopic Pattern: Check the isotopic distribution to confirm the elemental composition of the observed ion.- Modify Mobile Phase: To promote the protonated molecule, use mobile phase additives like formic acid. To confirm an adduct, you can try to intentionally introduce the adduct-forming species. |
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is better for this compound: ESI or APCI?
A1: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of Azaperone and its metabolites.[6][7] ESI is generally suitable for polar and ionizable compounds and would be a good starting point for this compound. APCI can be a better choice for less polar molecules and may be less susceptible to matrix effects.[4] The choice may also depend on the sample matrix and the available instrumentation. A comparison of both techniques is recommended to determine the optimal ionization mode for your specific application.
Q2: How can I confirm that the peak I am seeing is this compound and not a hydroxylated metabolite?
A2: The fragmentation pattern of N-oxides can be diagnostic. Under certain conditions, N-oxides can undergo a characteristic loss of an oxygen atom (a neutral loss of 16 Da).[1] By carefully controlling the in-source fragmentation, you can use this "deoxygenation" to provide evidence for the presence of an N-oxide.[1] In contrast, a hydroxylated metabolite would typically show a loss of water (18 Da). High-resolution mass spectrometry (HRMS) can also be used to confirm the elemental composition.
Q3: What mobile phase additives are recommended for enhancing the ionization of this compound?
A3: For positive mode ESI, adding a small amount of a protic acid to the mobile phase can enhance the formation of the protonated molecule [M+H]+. Common additives include 0.1% formic acid.[2][3] Ammonium acetate (e.g., 5 mM) can also be used and may help to form ammonium adducts, which can sometimes provide a more stable signal.[3]
Q4: What are the expected fragment ions for this compound in MS/MS?
Experimental Protocols
Protocol 1: Sample Preparation from Animal Tissue (e.g., Kidney)
This protocol is adapted from methods described for the extraction of Azaperone and its metabolites from animal tissues.[2][10]
-
Homogenization: Homogenize 1 gram of tissue with 4 mL of acetonitrile.[10]
-
Centrifugation: Centrifuge the homogenate.
-
Supernatant Collection: Collect the supernatant.
-
Acidification: Acidify the extract.
-
Solid-Phase Extraction (SPE):
-
Condition a polymeric mixed-mode cation-exchange SPE cartridge.
-
Load the acidified extract onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with alkaline methanol.[2]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
Protocol 2: LC-MS/MS Analysis
This is a general LC-MS/MS method based on typical conditions for Azaperone analysis.[2][3]
-
LC Column: A C18 reversed-phase column (e.g., Eclipse XDB-C18).[2]
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) for quantification.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Azaperone Analysis
| Parameter | Value | Reference |
| LC Column | Eclipse XDB-C18 | [2] |
| Mobile Phase | Acetonitrile and 0.1% formic acid solution | [2] |
| Ionization Mode | ESI Positive | [6] |
| Detection Mode | MS/MS (MRM) | [2] |
Table 2: Recovery Data for Azaperone and Azaperol from Animal Tissues
| Analyte | Tissue Type | Recovery (%) | Reference |
| Azaperone | Swine Muscle, Adipose, Liver; Bovine Muscle, Adipose, Liver; Poultry Muscle, Adipose, Liver; Bovine Milk; Poultry Egg; Salmon Muscle | > 72% | [6] |
| Azaperol | Swine Muscle, Adipose, Liver; Bovine Muscle, Adipose, Liver; Poultry Muscle, Adipose, Liver; Bovine Milk; Poultry Egg; Salmon Muscle | > 72% | [6] |
| Azaperone | Porcine Kidneys | 88.2% | [2] |
| Azaperol | Porcine Kidneys | 91.2% | [2] |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: In-source deoxygenation of this compound.
References
- 1. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of azaperone and azaperol in animal tissues by HPLC with confirmation by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mjcce.org.mk [mjcce.org.mk]
- 9. scielo.br [scielo.br]
- 10. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Analytical Methods for Azaperone and its Metabolites in Swine Tissue
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the performance of common validated methods for the analysis of Azaperone and Azaperol in swine tissue.
| Analytical Method | Analyte(s) | Sample Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) |
| HPLC-UV | Azaperone & Azaperol | Kidney, Liver | 1.0 (Azaperone), 0.4 (Azaperol)[4] | 2.5 (Azaperone), 1.2 (Azaperol)[4] | 85 - 115[4] |
| GC-MS | Azaperone & Azaperol | Liver | Not explicitly stated, confirms at 10 µg/kg | Not explicitly stated | Not explicitly stated |
| LC-MS/MS | Azaperone & Azaperol | Muscle, Kidney | Not explicitly stated | Not explicitly stated | 70 - 106 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of protocols for the aforementioned techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is noted for its simplicity and accessibility, making it suitable for laboratories that may not have access to more sophisticated mass spectrometry equipment.[4]
-
Sample Preparation:
-
Homogenize 0.5 g of tissue with 2 mL of acetonitrile.[4]
-
Centrifuge the homogenate at 13,680 x g for 15 minutes.[4]
-
Collect the supernatant and lyophilize to dryness.
-
Reconstitute the residue in 20 µL of ethanol.[4]
-
Add 15 µL of perchloric acid for deproteinization and centrifuge at 13,680 x g for 10 minutes.[4]
-
Collect 25 µL of the supernatant for injection into the HPLC system.[4]
-
-
Chromatographic Conditions:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high specificity and is a reliable method for the confirmation of Azaperone and Azaperol residues.[6]
-
Sample Preparation:
-
Grind swine liver tissue with dry ice.[6]
-
Extract the drug with acetonitrile.[6]
-
Add sodium chloride buffer to the extract.[6]
-
Perform solid-phase extraction (SPE) using a cartridge designed for acidic and neutral drug residues.[6]
-
Elute the analytes with 2% ammonium hydroxide in ethyl acetate.[6]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in ethyl acetate for GC-MS analysis.[6]
-
-
GC-MS Conditions:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method, often considered the gold standard for residue analysis due to its ability to provide unequivocal identification and quantification at low levels.
-
Sample Preparation:
-
A liquid extraction is typically performed.
-
This is followed by a clean-up step using solid-phase extraction (SPE) on a cartridge like Oasis.
-
The analytes are then separated by HPLC and analyzed by MS/MS.
-
-
LC-MS/MS Conditions:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive mode is a common choice.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with the detection of multiple ions for unequivocal identification.
-
Workflow Diagrams
To visually represent the analytical process, the following diagrams illustrate the experimental workflows.
Caption: Workflow for HPLC-UV analysis of Azaperone and Azaperol in swine tissue.
Caption: Workflow for GC-MS analysis of Azaperone and Azaperol in swine tissue.
References
- 1. redalyc.org [redalyc.org]
- 2. fao.org [fao.org]
- 3. (Open Access) Tissue depletion of azaperone and its metabolite azaperol after oral administration of azaperone in food-producing pigs (2013) | N. Mestorino | 6 Citations [scispace.com]
- 4. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 6. Confirmation of azaperone and its metabolically reduced form, azaperol, in swine liver by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of ELISA and LC-MS/MS for the Quantification of Azaperone N-Oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and toxicokinetic studies in drug development. Azaperone, a butyrophenone neuroleptic agent used in veterinary medicine, is extensively metabolized, with Azaperone N-Oxide being one of its metabolites.[1][2][3] This guide provides a comparative overview of two common analytical techniques, Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in biological matrices.
Performance Characteristics: ELISA vs. LC-MS/MS
The choice between ELISA and LC-MS/MS depends on various factors, including the required sensitivity, specificity, sample throughput, and cost. While ELISA offers a simpler, high-throughput, and cost-effective solution, LC-MS/MS provides superior accuracy, precision, and specificity.[4][5] A summary of the typical performance characteristics for the analysis of small molecules like this compound is presented below.
| Parameter | ELISA | LC-MS/MS |
| Principle | Antibody-antigen interaction | Separation by chromatography, detection by mass-to-charge ratio |
| Specificity | Can be affected by cross-reactivity with structurally similar compounds | High, based on molecular weight and fragmentation pattern |
| Sensitivity (LOD/LOQ) | Typically in the ng/mL range | Can achieve pg/mL to ng/mL range[6][7] |
| Accuracy | Good, but can be influenced by matrix effects and cross-reactivity | Excellent, considered the "gold standard" for quantification[5] |
| Precision (%CV) | Typically <15-20% | Typically <15%[8] |
| Throughput | High (96-well plate format) | Moderate to high, dependent on sample preparation and run time |
| Cost per Sample | Lower | Higher |
| Method Development | Requires specific antibody development, can be time-consuming | Can be complex, requires expertise in instrumentation and method optimization |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical assay. Below are generalized protocols for the quantification of this compound using ELISA and LC-MS/MS. These should be optimized and validated for the specific biological matrix of interest.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol outlines a competitive ELISA, a common format for small molecule detection.
-
Coating: A 96-well microplate is coated with a conjugate of this compound and a carrier protein (e.g., BSA). The plate is then incubated and washed.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., BSA or non-fat milk solution). The plate is then washed.
-
Competition: Standards, controls, and unknown samples are added to the wells, followed by the addition of a specific primary antibody against this compound. The plate is incubated, allowing the antibody to bind to either the immobilized conjugate or the free analyte in the sample.
-
Washing: The plate is washed to remove any unbound antibody and other components.
-
Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) that recognizes the primary antibody is added to each well. The plate is incubated and then washed.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme on the secondary antibody catalyzes a reaction that produces a colored product.
-
Signal Measurement: The reaction is stopped, and the absorbance is measured using a microplate reader. The concentration of this compound in the samples is inversely proportional to the signal intensity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol describes a typical workflow for the quantification of a small molecule metabolite from a biological matrix.
-
Sample Preparation:
-
Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the biological sample (e.g., plasma, urine) to precipitate proteins.[2] The sample is vortexed and centrifuged.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, LLE or SPE can be employed. This involves extracting the analyte of interest into an immiscible organic solvent or onto a solid-phase cartridge, respectively.[2]
-
Evaporation and Reconstitution: The supernatant or eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent.
-
-
Chromatographic Separation:
-
An aliquot of the reconstituted sample is injected into an HPLC or UHPLC system.
-
The analyte is separated from other matrix components on a suitable analytical column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly used.[9]
-
-
Mass Spectrometric Detection:
-
The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.
-
The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.[10]
-
The peak area ratio of the analyte to the internal standard is used to calculate the concentration of this compound in the sample by comparing it to a standard curve.
-
Visualizations
Metabolic Pathway of Azaperone
The metabolic fate of Azaperone involves several biotransformations. Understanding these pathways is crucial for identifying relevant metabolites for quantification.
Caption: Simplified metabolic pathway of Azaperone.
Experimental Workflow for Cross-Validation
A systematic workflow is essential for a robust cross-validation of two different analytical methods.
References
- 1. Identification of metabolites of azaperone in horse urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 739. Azaperone (WHO Food Additives Series 29) [inchem.org]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 6. Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brill.com [brill.com]
- 9. mdpi.com [mdpi.com]
- 10. [Determination of azaperone and carazolol residues in animals kidney using LC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative metabolism of Azaperone in different animal species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of azaperone, a butyrophenone neuroleptic agent, across various animal species. Azaperone is widely used in veterinary medicine as a tranquilizer, particularly in swine, to manage stress and aggression.[1][2] Understanding its metabolic fate in different species is crucial for drug development, ensuring efficacy, and establishing appropriate withdrawal periods for food-producing animals. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes metabolic pathways and experimental workflows.
Quantitative Data Summary
The metabolism of azaperone varies significantly across different animal species, influencing its pharmacokinetic profile and duration of action. The following tables summarize key quantitative data on azaperone metabolism in pigs, rats, and horses. Data for other species such as cattle, sheep, and goats are limited in the current literature, with most studies focusing on residue levels rather than metabolic pathways.[2][3]
Table 1: Pharmacokinetic Parameters of Azaperone in Different Species
| Parameter | Pig | Rat | Horse |
| Administration Route | Intramuscular (IM) | Subcutaneous (SC) / Oral | Intravenous (IV) / Intramuscular (IM) |
| Peak Plasma Time (Tmax) | ~30-60 minutes[1] | ~30 minutes[4] | Not specified |
| Elimination Half-Life (t½) | Biphasic: ~20 min & 2.5 hours (azaperone); ~6 hours (total residues)[5] | Not specified | Not specified |
| Primary Route of Excretion | Urine (60-89%)[1][5] | Feces (60-81%)[4] | Urine[6] |
Table 2: Major Metabolites of Azaperone in Different Species
| Species | Primary Metabolite(s) | Other Identified Metabolites |
| Pig | Azaperol (reduction of butanone)[1] | Hydroxylated pyridine derivatives, products of oxidative N-dealkylation and oxidative dearylation[5] |
| Rat | Azaperol[1] | Hydroxylated pyridine derivatives, products of oxidative N-dealkylation and oxidative dearylation[4] |
| Horse | 5'-hydroxyazaperone, 5'-hydroxyazaperol (via hydroxylation and glucuronide conjugation)[6] | Not specified |
Table 3: Tissue Distribution of Azaperone and its Metabolites in Pigs (following a single 4 mg/kg IM dose) [7]
| Tissue | 2 hours (mg/kg) | 24 hours (mg/kg) | 48 hours (mg/kg) | 72 hours (mg/kg) |
| Liver | 3.674 | 0.698 | 0.441 | 0.228 |
| Kidney | 11.019 | 0.625 | 0.204 | 0.124 |
| Fat | 1.217 | 0.166 | 0.071 | 0.104 |
| Skin | 1.324 | 0.263 | 0.064 | Not specified |
Experimental Protocols
The following section details the methodologies employed in key studies investigating the metabolism of azaperone.
Study of Azaperone Metabolism in Pigs
-
Animal Subjects: Belgian Landrace pigs.[1]
-
Drug Administration: A single intramuscular (IM) injection of ³H-labeled azaperone (4 mg/kg body weight) into the left ham.[1]
-
Sample Collection: Urine and feces were collected using metabolism cages. Tissues (liver, kidney, muscle, fat) were collected at 2, 24, 48, and 72 hours post-administration.[1]
-
Analytical Method: Radioactivity in plasma and tissues was measured by liquid scintillation counting. Metabolites were identified using gas chromatography-mass spectrometry (GC-MS).[1]
Study of Azaperone Metabolism in Rats
-
Animal Subjects: Male Wistar rats.[4]
-
Drug Administration: Subcutaneous (SC) injection of tritiated azaperone (1 mg/kg body weight).[4]
-
Sample Collection: Urine and feces were collected over a 96-hour period.[4]
-
Analytical Method: Metabolites were determined by reverse isotope dilution methods after extraction.[1]
Study of Azaperone Metabolism in Horses
-
Animal Subjects: Mature female Thoroughbred or Standardbred horses.
-
Drug Administration: Intravenous (IV) administration of azaperone.
-
Sample Collection: Urine was collected for 24 hours post-administration.[6]
-
Analytical Method: Urine samples were treated with β-glucuronidase/sulfatase. Metabolites were extracted and identified by a combination of chemical synthesis, gas chromatography-mass spectrometry (GC/MS), and ¹H NMR analysis.[6]
Visualizations
The following diagrams illustrate the metabolic pathways of azaperone and a typical experimental workflow for studying its metabolism.
Caption: Metabolic pathways of azaperone in pigs and rats.
Caption: Metabolic pathway of azaperone in horses.
Caption: A generalized workflow for studying azaperone metabolism.
References
Azaperone Metabolism: A Comparative Analysis of Azaperol and Other Primary Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary metabolites of Azaperone, a butyrophenone neuroleptic agent widely used in veterinary medicine. The focus is on Azaperol, the principal and pharmacologically active metabolite, in contrast to other identified metabolic products. This document synthesizes experimental data to offer a clear understanding of Azaperone's biotransformation.
Executive Summary
Azaperone undergoes extensive and rapid metabolism in vivo, primarily through the reduction of its butanone group to form Azaperol. While other metabolic pathways exist, including hydroxylation and N-dealkylation, Azaperol is the most significant metabolite in terms of both quantity and pharmacological activity. Notably, the formation of Azaperone N-Oxide has not been identified as a primary metabolic route in published literature. This guide presents quantitative data from in vivo and in vitro studies in swine and rats, details the experimental protocols used to obtain this data, and provides visual representations of the metabolic pathways and experimental workflows.
Comparative Data of Azaperone Metabolites
The following tables summarize the quantitative data on the formation and distribution of Azaperone and its primary metabolites.
Table 1: In Vitro Metabolism of Azaperone in Liver Fractions
| Metabolite | Pig Liver Supernatant (% of Radioactivity) | Rat Liver Supernatant (% of Radioactivity) |
| Unchanged Azaperone | - | ~10% |
| Azaperol | 11% | 22% |
| Oxidative N-dearylation Products | 17% | - |
| Pyridine Ring Hydroxylation Products | 12% | 15% |
Data sourced from in vitro studies using 16,000 x g supernatant from liver homogenates.[1]
Table 2: Tissue Distribution of Azaperone and Azaperol in Pigs (Oral Administration)
| Tissue | Time Post-Administration | Azaperone (µg/g) (Mean ± SD) | Azaperol (µg/g) (Mean ± SD) | Azaperone + Azaperol (µg/g) (Mean ± SD) |
| Liver | 6 hours | 0.024 ± 0.007 | 0.028 ± 0.009 | 0.052 ± 0.015 |
| 24 hours | 0.005 ± 0.002 | 0.007 ± 0.003 | 0.012 ± 0.005 | |
| 48 hours | < LOQ | < LOQ | < LOQ | |
| Kidney | 6 hours | 0.031 ± 0.010 | 0.035 ± 0.011 | 0.066 ± 0.021 |
| 24 hours | 0.006 ± 0.002 | 0.008 ± 0.003 | 0.014 ± 0.005 | |
| 48 hours | < LOQ | < LOQ | < LOQ | |
| Muscle | 6 hours | 0.015 ± 0.005 | 0.017 ± 0.006 | 0.032 ± 0.011 |
| 24 hours | < LOQ | < LOQ | < LOQ | |
| 48 hours | < LOQ | < LOQ | < LOQ | |
| Skin + Fat | 6 hours | 0.010 ± 0.004 | 0.012 ± 0.005 | 0.022 ± 0.009 |
| 24 hours | < LOQ | < LOQ | < LOQ | |
| 48 hours | < LOQ | < LOQ | < LOQ |
Data from a study where male pigs were administered a single oral dose of 4 mg/kg body weight of Azaperone.[2][3] LOQ = Limit of Quantification.
Metabolic Pathways and Experimental Workflows
The following diagrams illustrate the primary metabolic pathways of Azaperone and a general workflow for the analysis of its metabolites.
Experimental Protocols
In Vivo Study: Tissue Depletion of Azaperone and Azaperol in Pigs
Objective: To determine the concentration of Azaperone and its metabolite Azaperol in various edible tissues of pigs after oral administration.
Methodology:
-
Animal Dosing: Male pigs (30-45 kg body weight) were administered a single oral dose of 4 mg/kg body weight of Azaperone.[2][3]
-
Sample Collection: Animals were sacrificed at 6, 24, and 48 hours post-administration. Samples of liver, kidney, muscle, and skin with fat were collected.[2][3]
-
Sample Preparation:
-
Tissue samples were homogenized.
-
A specific weight of the homogenate was mixed with acetonitrile for extraction.
-
The mixture was vortexed, sonicated, and centrifuged.
-
The supernatant was cleaned up using solid-phase extraction (SPE) cartridges.[4]
-
-
Chromatographic Analysis:
-
Quantification: The concentrations of Azaperone and Azaperol were determined by comparing the peak areas from the tissue samples to those of known standards.[4]
In Vitro Study: Metabolism of Azaperone in Liver Fractions
Objective: To identify and quantify the primary metabolites of Azaperone formed by liver enzymes.
Methodology:
-
Preparation of Liver Fractions:
-
Livers from pigs or rats were homogenized in a buffer solution.
-
The homogenate was centrifuged at 16,000 x g to obtain the supernatant, which contains various metabolic enzymes.[1]
-
-
Incubation:
-
A known amount of radiolabeled Azaperone was incubated with the liver supernatant at 37°C for a specific duration (e.g., 1 hour).[1]
-
-
Extraction of Metabolites:
-
The reaction was stopped, and the metabolites were extracted from the incubation mixture using organic solvents.[1]
-
-
Separation and Identification:
-
The extracted metabolites were separated using techniques such as thin-layer chromatography (TLC) or HPLC.
-
The identity of the metabolites was confirmed using mass spectrometry (MS).
-
-
Quantification: The amount of each metabolite was determined by measuring the radioactivity in the separated fractions.[1]
Discussion and Comparison
Azaperol as the Major Metabolite:
Experimental data consistently demonstrates that the reduction of the butanone side chain to form Azaperol is a primary metabolic pathway for Azaperone.[1] In vitro studies show that Azaperol accounts for a significant percentage of the metabolites formed in both pig and rat liver preparations.[1] In vivo studies in pigs further confirm the prevalence of Azaperol, with its concentrations often being comparable to or even exceeding those of the parent drug in various tissues shortly after administration.[2][3]
Pharmacological Activity:
A crucial point of comparison is the pharmacological activity of the metabolites. Azaperol is the only metabolite of Azaperone that has been reported to possess significant pharmacological activity, although it is less potent than the parent compound.[4] Furthermore, there is evidence that Azaperol can be converted back to Azaperone in vivo, contributing to the overall therapeutic effect.[4] Other metabolites, such as those formed through hydroxylation and N-dealkylation, are generally considered to be pharmacologically inactive.
Other Metabolic Pathways:
Besides the formation of Azaperol, Azaperone is also metabolized through oxidative pathways, including hydroxylation of the pyridine ring and N-dealkylation.[1] In vitro studies have quantified the formation of these metabolites, indicating that they are also significant products of Azaperone's biotransformation.[1] However, due to their lack of significant pharmacological activity, they are of less concern from a therapeutic and toxicological standpoint compared to Azaperol.
Absence of this compound:
A thorough review of the scientific literature did not reveal any evidence for the formation of this compound as a primary metabolite of Azaperone. The focus of metabolic studies has consistently been on the reduction to Azaperol and the various oxidative pathways.
Conclusion
In the metabolism of Azaperone, Azaperol stands out as the primary and most significant metabolite. Its formation through the reduction of the parent compound is a major biotransformation pathway. The pharmacological activity of Azaperol, coupled with its potential for reconversion to Azaperone, makes it a key factor in the overall therapeutic and residual profile of the drug. While other metabolites are formed, they are generally considered to be of lesser importance due to their lack of significant biological activity. Future research in this area could further explore the kinetics of Azaperol formation and its contribution to the sedative effects of Azaperone in different species.
References
A Comparative In Vitro Stability Analysis: Azaperone vs. Azaperone N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro stability of the butyrophenone neuroleptic agent Azaperone and its potential metabolite, Azaperone N-Oxide. While direct comparative stability studies are not extensively available in the public domain, this document synthesizes existing knowledge on the metabolism of Azaperone and the general chemical properties of N-oxides to offer valuable insights for researchers.
Introduction to Azaperone and its Metabolism
Azaperone is a veterinary drug primarily used as a sedative in pigs. Its metabolism has been a subject of study to understand its efficacy and residue profiles in animal tissues.[1][2][3] The primary metabolic pathways identified for Azaperone in vitro include the reduction of the butanone group to form Azaperol, oxidative N-dearylation, and hydroxylation of the pyridine ring.[1] Azaperol is a significant and pharmacologically active metabolite.[2][3]
This compound is a known derivative of Azaperone and is available as a chemical reference standard.[4][5] However, its role as a significant metabolite in vivo or its formation as a degradation product in vitro has not been extensively documented in peer-reviewed literature. N-oxides of drugs are generally stable at room temperature but can be susceptible to degradation under specific conditions, such as the presence of reducing agents or certain light conditions.[6][7]
Comparative Stability Profile
Due to the lack of direct comparative experimental data, a quantitative comparison of the in vitro stability of Azaperone and this compound is not possible at this time. However, based on the chemical nature of the parent compound and the N-oxide functional group, a qualitative assessment can be inferred.
Azaperone , as a butyrophenone, is a relatively stable molecule.[8][9] Its degradation pathways in vitro would likely involve oxidation, reduction, and hydrolysis under forced degradation conditions (e.g., extreme pH, high temperature, oxidizing agents).
This compound , containing a coordinate covalent bond between nitrogen and oxygen, introduces a polar and potentially reactive site. The stability of N-oxides can be influenced by the electronic environment of the molecule. Aromatic N-oxides tend to be more stable than aliphatic amine oxides.[6] Given the structure of this compound, its stability would be influenced by the piperazine and pyridine rings.
Table 1: Postulated Comparative In Vitro Stability of Azaperone and this compound
| Parameter | Azaperone | This compound (Hypothesized) |
| Thermal Stability | Generally stable at room temperature. | Likely stable at room temperature, but may be less stable than Azaperone at elevated temperatures. |
| Photostability | May be susceptible to photodegradation upon exposure to UV light. | The N-oxide moiety may alter the photolytic degradation pathway and rate. |
| pH Stability | Stable in neutral conditions; may undergo hydrolysis at extreme acidic or basic pH. | The basicity of the N-oxide will be different from the parent amine, potentially affecting its stability profile across a pH range. N-oxides can be more susceptible to reduction in acidic conditions. |
| Oxidative Stability | Susceptible to oxidation, leading to potential degradation products. | The N-oxide is already in a higher oxidation state. It may be less prone to further oxidation at the nitrogen atom but could influence the oxidative stability of other parts of the molecule. |
| Reductive Stability | The ketone group is readily reduced in vitro to form Azaperol. | The N-oxide bond is susceptible to reduction, which would yield the parent drug, Azaperone. |
Experimental Protocols
For researchers interested in conducting direct comparative in vitro stability studies, the following experimental protocol is proposed.
Proposed Protocol for Comparative In Vitro Stability Study
1. Materials:
- Azaperone reference standard
- This compound reference standard[4][5]
- High-purity solvents (acetonitrile, methanol, water)
- Buffers of various pH (e.g., pH 2, 4, 7, 9, 12)
- Hydrogen peroxide (for oxidative stress)
- Sodium hydroxide and hydrochloric acid (for pH adjustment and forced degradation)
- High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection
2. Stock Solution Preparation:
- Prepare stock solutions of Azaperone and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
3. Forced Degradation Studies:
- Acid and Base Hydrolysis: Incubate aliquots of the stock solutions in acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions at a controlled temperature (e.g., 60°C).
- Oxidative Degradation: Treat aliquots of the stock solutions with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
- Thermal Degradation: Expose aliquots of the stock solutions to elevated temperatures (e.g., 80°C) in a controlled oven.
- Photodegradation: Expose aliquots of the stock solutions to UV light (e.g., 254 nm) in a photostability chamber.
- For each condition, take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
4. Sample Analysis:
- Neutralize the acid and base-treated samples.
- Dilute all samples to an appropriate concentration with the mobile phase.
- Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent drug from its degradation products.
5. Data Analysis:
- Calculate the percentage of degradation for both Azaperone and this compound under each stress condition.
- Determine the degradation kinetics and half-life for each compound.
Visualizing Metabolic and Degradation Pathways
The following diagrams illustrate the known metabolic pathway of Azaperone and a conceptual workflow for a comparative stability study.
Caption: Known metabolic pathways of Azaperone and the hypothetical formation of this compound.
Caption: Workflow for a comparative in vitro stability study of Azaperone and this compound.
Conclusion
While direct experimental data on the comparative in vitro stability of Azaperone and this compound is lacking, this guide provides a framework for understanding their potential stability profiles based on their chemical structures. The primary metabolic route for Azaperone is reduction to Azaperol. The stability of this compound is likely to be influenced by its polar N-oxide group, making it susceptible to reduction. Further experimental investigation, following the proposed protocol, is necessary to definitively characterize and compare the in vitro stability of these two compounds. This information is crucial for the development of stable pharmaceutical formulations and for understanding the potential degradation pathways that may impact product quality and safety.
References
- 1. fao.org [fao.org]
- 2. redalyc.org [redalyc.org]
- 3. (Open Access) Tissue depletion of azaperone and its metabolite azaperol after oral administration of azaperone in food-producing pigs (2013) | N. Mestorino | 6 Citations [scispace.com]
- 4. This compound | CAS 66065-28-9 | LGC Standards [lgcstandards.com]
- 5. klivon.com [klivon.com]
- 6. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Butyrophenone | 495-40-9 [chemicalbook.com]
- 9. Butyrophenone - Wikipedia [en.wikipedia.org]
A Comparative Guide to Azaperone N-Oxide Formation: In Vivo vs. In Vitro Perspectives
Established Metabolic Pathways of Azaperone
Azaperone, a butyrophenone neuroleptic, undergoes several biotransformation reactions in the body. The principal metabolic pathways identified are:
-
Reduction: The most significant metabolic route is the reduction of the butanone side chain to form azaperol, a pharmacologically active metabolite.[1][3]
-
N-Dealkylation: Cleavage of the alkyl group attached to the piperazine nitrogen is another reported metabolic pathway.[2]
-
Hydroxylation: The addition of hydroxyl groups to the aromatic rings of the molecule can also occur.[2]
While not prominently documented, N-oxidation of the piperazine nitrogen is a plausible metabolic pathway for tertiary amines like azaperone, typically mediated by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs).
Below is a diagram illustrating the known and potential metabolic pathways of azaperone.
References
Comparative Analysis of Azaperone and its Metabolites in Biological Matrices: A Review of Available Data
A comprehensive review of scientific literature reveals a notable absence of quantitative data for Azaperone N-Oxide in any biological matrix. Research has predominantly focused on the parent drug, Azaperone, and its primary active metabolite, Azaperol. This guide provides a comparative analysis of the available data for these two compounds, summarizing their levels in various biological tissues and outlining the experimental methodologies used for their detection.
Azaperone, a butyrophenone neuroleptic, is widely used in veterinary medicine, particularly in swine, for its tranquilizing effects.[1] Its metabolism has been a subject of study to ensure food safety and understand its pharmacokinetic profile. While various metabolites have been identified, including those resulting from N-dealkylation and hydroxylation, quantitative studies have centered on Azaperone and Azaperol.[2][3] The sum of Azaperone and Azaperol concentrations is often considered the marker residue for regulatory purposes.[4]
Quantitative Data Summary
The following table summarizes the reported concentrations of Azaperone and its metabolite Azaperol in various biological matrices following administration in pigs. It is important to note that no peer-reviewed studies presenting quantitative levels of this compound were identified.
| Biological Matrix | Species | Dosage | Time After Administration | Compound | Concentration (µg/g or µg/mL) | Reference |
| Plasma | Pig | 1 mg/kg (IM) | 30 minutes | Azaperone | Peak Concentration | [4] |
| Liver | Pig | 4 mg/kg (Oral) | 6 hours | Azaperone + Azaperol | Below 0.1 µg/g | [4][5] |
| Kidney | Pig | 4 mg/kg (Oral) | 6 hours | Azaperone + Azaperol | Below 0.1 µg/g | [4][5] |
| Muscle | Pig | 4 mg/kg (Oral) | 6 hours | Azaperone + Azaperol | Below 0.1 µg/g | [4][5] |
| Skin + Fat | Pig | 4 mg/kg (Oral) | 6 hours | Azaperone + Azaperol | Below 0.1 µg/g | [4][5] |
| Urine | Rat | 1 mg/kg (SC) | 0-24 hours | Total Radioactivity | 9.4% of dose | [3] |
| Feces | Rat | 1 mg/kg (SC) | 0-24 hours | Total Radioactivity | 51.4% of dose | [3] |
IM: Intramuscular, SC: Subcutaneous
Experimental Protocols
The methodologies employed for the quantification of Azaperone and Azaperol in biological matrices typically involve chromatographic techniques coupled with mass spectrometry or UV detection.
1. Sample Preparation and Extraction (Tissues)
-
Homogenization: Tissue samples (e.g., liver, kidney, muscle) are homogenized, often with a grinder.[4]
-
Extraction: Acetonitrile is a common solvent used for the extraction of Azaperone and Azaperol from the homogenized tissue. The mixture is typically vortexed, sonicated, and then centrifuged to separate the supernatant containing the analytes.[4][6][7]
-
Solid-Phase Extraction (SPE): The supernatant is often subjected to a clean-up step using SPE cartridges to remove interfering substances.[4]
-
Elution: The analytes are eluted from the SPE cartridge, and the eluate is evaporated to dryness.[4]
-
Reconstitution: The dried extract is reconstituted in a suitable solvent mixture (e.g., acetonitrile and sulphuric acid) before injection into the analytical system.[4]
2. Analytical Methods
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used method for the simultaneous determination of Azaperone and Azaperol.[4][6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity for the detection and quantification of Azaperone and its metabolites.[8]
-
Ionization: Atmospheric pressure chemical ionization (APCI) in the positive mode is often used.[8]
-
Metabolic Pathways and Experimental Workflow
The primary metabolic pathway for Azaperone involves the reduction of its carbonyl group to form Azaperol.[5] Other reported metabolic transformations include N-dealkylation and N-dearylation.[3] The potential for N-oxidation, while a known metabolic route for some drugs, has not been specifically documented for Azaperone in the reviewed literature.
Caption: Experimental workflow for the analysis of Azaperone and Azaperol.
Caption: Known and hypothetical metabolic pathways of Azaperone.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fao.org [fao.org]
- 4. redalyc.org [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
A Comparative Pharmacokinetic Analysis: Azaperone vs. its Metabolite Azaperol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the veterinary tranquilizer Azaperone and its principal, pharmacologically active metabolite, Azaperol. While the formation of an Azaperone N-oxide has been mentioned in the literature, detailed pharmacokinetic data for this specific compound is not extensively available. Therefore, this comparison focuses on Azaperone and Azaperol, for which robust experimental data exists.
Executive Summary
Azaperone, a butyrophenone neuroleptic, is widely used in veterinary medicine, particularly in swine, for its sedative and anti-aggressive properties.[1][2] Following administration, Azaperone is rapidly metabolized, primarily through the reduction of its butanone group, to form Azaperol.[2][3] Both parent drug and metabolite contribute to the overall pharmacological effect, although Azaperone is considered to be 4 to 30 times more potent than Azaperol.[2][4] Understanding the distinct pharmacokinetic characteristics of each compound is crucial for optimizing dosing regimens and ensuring food safety in production animals.
Pharmacokinetic Parameter Comparison
The following table summarizes key pharmacokinetic parameters for Azaperone and its metabolite Azaperol, primarily based on studies in swine, the target species for this drug.
| Pharmacokinetic Parameter | Azaperone | Azaperol | Source |
| Absorption | Rapidly absorbed after intramuscular or oral administration. | Formed via metabolism of Azaperone. | [4][5] |
| Time to Peak Plasma Concentration (Tmax) | Approximately 1 hour after intramuscular injection. | Follows the formation from Azaperone. | [5] |
| Elimination Half-Life (t1/2) | Approximately 2.5 hours in plasma after intramuscular injection. | Slower elimination than Azaperone. | [5] |
| Metabolism | Primarily hepatic metabolism.[1][3] | Can be interconverted with Azaperone.[2] | |
| Primary Route of Excretion | Primarily renal (urine).[2] | Excreted in urine along with other metabolites. | |
| Tissue Distribution | Highest levels in kidney, liver, and lung; lower levels in fat, brain, and muscle.[2] | Similar tissue distribution to Azaperone. | [2] |
Metabolic Pathway of Azaperone
The biotransformation of Azaperone is a critical determinant of its overall activity and duration of effect. The primary metabolic pathway involves the reduction of the ketone group to a secondary alcohol, yielding Azaperol. Other metabolic routes include hydroxylation of the pyridine group and oxidative N-dealkylation and N-dearylation.[3][5]
Caption: Metabolic pathways of Azaperone.
Experimental Protocols
The determination of Azaperone and Azaperol concentrations in biological matrices is essential for pharmacokinetic studies and residue monitoring. A common and validated method involves High-Performance Liquid Chromatography (HPLC) with UV detection.
Sample Preparation and Extraction
-
Homogenization: Tissue samples (e.g., liver, kidney, muscle) are homogenized in a solvent such as acetonitrile.[6]
-
Extraction: The homogenate is centrifuged to separate the supernatant containing the analytes.[6]
-
Solid-Phase Extraction (SPE): The supernatant is passed through an SPE cartridge to clean up the sample and concentrate the analytes.
-
Elution: Azaperone and Azaperol are eluted from the SPE cartridge.
-
Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.[7]
Chromatographic Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A reversed-phase column (e.g., C18) is typically employed for separation.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is used as the mobile phase.[6]
-
Detection: The UV detector is set to a wavelength of 245 nm for the detection of both Azaperone and Azaperol.[6]
-
Quantification: Calibration curves are generated using standards of known concentrations to quantify the amounts of Azaperone and Azaperol in the samples.[6]
Caption: Experimental workflow for Azaperone and Azaperol analysis.
The Role of N-Oxide Metabolites
While Azaperol is the most studied metabolite, the formation of N-oxides from tertiary amine-containing drugs is a recognized metabolic pathway.[8] These N-oxide metabolites are generally more polar and water-soluble than the parent compound, which can affect their distribution and excretion.[8] Pyrrolizidine alkaloid N-oxides, for instance, are known to be reduced back to the toxic parent alkaloids by gut microbiota and liver enzymes.[9] Although an "azaperone mononitrogen oxide" has been identified, its specific pharmacokinetic profile and contribution to the overall pharmacological and toxicological effects of Azaperone require further investigation.[10]
Conclusion
The pharmacokinetic profiles of Azaperone and its primary metabolite, Azaperol, are well-characterized, with Azaperone showing rapid absorption and metabolism to the less potent but still active Azaperol. The analytical methods for their quantification are robust and well-established. While the existence of an this compound metabolite is noted, a comprehensive understanding of its pharmacokinetics is currently lacking and represents an area for future research. This guide provides a foundational understanding for researchers and professionals involved in the development and safety assessment of veterinary drugs.
References
- 1. Azaperone - Wikipedia [en.wikipedia.org]
- 2. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 3. 739. Azaperone (WHO Food Additives Series 29) [inchem.org]
- 4. redalyc.org [redalyc.org]
- 5. fao.org [fao.org]
- 6. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Proper Disposal of Azaperone N-Oxide: A Safety Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the disposal of Azaperone N-Oxide, a substance used in research and development. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the available data for the closely related parent compound, Azaperone. It is crucial to conduct a site-specific risk assessment before handling and disposal.
Key Safety and Disposal Information
Proper disposal of this compound should be carried out by licensed chemical destruction facilities or through controlled incineration with flue gas scrubbing.[1] It is imperative that this substance is not mixed with household garbage or discharged into sewer systems.[1] All disposal activities must adhere to official regulations.
Spill and Waste Handling
In the event of a spill, the material should be collected and placed in suitable, closed containers for disposal.[1] To prevent accidents, all sources of ignition should be removed, and spark-proof tools and explosion-proof equipment should be used during cleanup.[1] Adhered or collected material must be promptly disposed of in accordance with appropriate laws and regulations.[1]
Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1] Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1] For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable disposal option.[1]
Chemical and Physical Properties
A summary of the key quantitative data for Azaperone is provided below. This information is critical for a comprehensive understanding of the compound's characteristics.
| Property | Value |
| Molecular Formula | C19H22FN3O |
| Molecular Weight | 327.4 g/mol |
| Melting Point | 92-95°C |
| Boiling Point | 499.5°C at 760 mmHg |
| Flash Point | 255.9°C |
| Density | 1.168 g/cm3 |
| Vapor Pressure | 4.14E-10 mmHg at 25°C |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure for handling chemical waste of this nature involves the following steps:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound waste.
-
Waste Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Containerization: Use only approved, properly labeled, and sealed containers for waste accumulation.
-
Documentation: Maintain accurate records of the waste generated, including the quantity and date of generation.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from heat and ignition sources.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal. Provide them with the Safety Data Sheet for Azaperone or any other available safety information.
References
Personal protective equipment for handling Azaperone N-Oxide
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for Azaperone N-Oxide based on the safety data for the closely related compound, Azaperone. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Given the structural similarity, it is reasonable to assume that similar safety precautions should be taken. However, users are strongly advised to consult a qualified safety professional and conduct a thorough risk assessment before handling this compound.
Personal Protective Equipment (PPE)
Effective protection against chemical exposure is paramount. The following table summarizes the recommended PPE for handling this compound, based on the safety information for Azaperone.[1]
| Protection Type | Specific Recommendations | Standards |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced. For small-scale laboratory use, a half mask with particle filtering is recommended. | Particulates filter conforming to EN 143.[2] Half mask: EN149:2001.[2] |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing risk during the handling of this compound.
2.1. Engineering Controls & Work Environment:
-
Ventilation: Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood is strongly recommended to avoid the formation and inhalation of dust and aerosols.
-
Ignition Sources: Remove all sources of ignition from the handling area. Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Eye Wash and Safety Shower: Ensure that an emergency eye wash station and safety shower are readily accessible in the immediate vicinity of the handling area.
2.2. Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is inspected and properly donned. Prepare all required equipment and reagents.
-
Weighing and Transfer:
-
Conduct weighing and transferring of the solid compound within a chemical fume hood to minimize dust generation.[1]
-
Use appropriate tools (e.g., spatulas) to handle the material.
-
-
In Case of Contact:
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1] Azaperone is toxic if swallowed.[1][2]
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential harm to others.
3.1. Waste Segregation and Collection:
-
Collect all waste materials, including unused this compound, contaminated PPE (gloves, etc.), and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Do not let the chemical enter drains.[1] Discharge into the environment must be avoided.[1]
3.2. Disposal Procedure:
-
Arrange for the disposal of the hazardous waste through a licensed and qualified waste disposal company.
-
Follow all local, state, and federal regulations regarding the disposal of chemical waste.
Workflow and Safety Diagram
The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
